MK-0941 free base
描述
属性
IUPAC Name |
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGTWFWVTYPFZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752240-01-0 | |
| Record name | MK-0941 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752240010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0941 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ1L3KR377 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Omarigliptin (MK-0941 Free Base)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omarigliptin, also known as MK-0941, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action centers on the competitive and reversible inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. By inhibiting DPP-4, omarigliptin increases the bioavailability of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This enhancement of the incretin system leads to glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control.[4] This guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and key experimental protocols related to omarigliptin.
Molecular Mechanism of Action
The primary molecular target of omarigliptin is the enzyme dipeptidyl peptidase-4.
1.1. The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine exopeptidase found on the surface of various cells and in a soluble form in plasma.[1] A key physiological function of DPP-4 is the rapid inactivation of the incretin hormones GLP-1 and GIP.[1] These hormones are released by the gut in response to food intake and are essential for regulating blood glucose. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells.[1][3] The enzymatic action of DPP-4 cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive. In patients with T2DM, this incretin effect is often diminished.[1]
1.2. Omarigliptin as a DPP-4 Inhibitor
Omarigliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[1][5] It binds with high affinity to the active site of DPP-4, preventing the enzyme from degrading its natural substrates, GLP-1 and GIP.[1] This inhibition leads to increased and prolonged activity of these incretin hormones. The elevated levels of active GLP-1 and GIP enhance glucose-dependent insulin secretion and suppress glucagon secretion. This dual action results in reduced hepatic glucose production and increased glucose uptake by peripheral tissues, ultimately lowering blood glucose levels.[1]
Structural studies have revealed key interactions of omarigliptin within the DPP-4 active site. The primary amine of omarigliptin forms salt bridges with glutamic acid residues (E205 and E206) in the S2 subsite. Its difluorophenyl group occupies the hydrophobic S1 subsite, and the fused ring structure engages in π-π stacking with a phenylalanine residue (F357).[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for omarigliptin from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of Omarigliptin
| Parameter | Value | Comparator (Sitagliptin) | Reference |
| DPP-4 IC50 | 1.6 nM | 18 nM | [2][5] |
| DPP-4 Ki | 0.8 nM | Not Reported | [2][5] |
| Selectivity over QPP, FAP, PEP, DPP8, DPP9 | > 67 µM | Not Reported | [2] |
| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | > 30 µM | Not Reported | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of Omarigliptin
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability | Reference |
| Sprague-Dawley Rat | 0.9 - 1.1 | 0.8 - 1.3 | ~11 | ~100% | [2] |
| Beagle Dog | 0.9 - 1.1 | 0.8 - 1.3 | ~22 | ~100% | [2] |
Table 3: Human Pharmacodynamic and Efficacy Data
| Parameter | Value | Condition | Reference |
| DPP-4 Inhibition at 168 hours | ~77% to 89% | Following 3 once-weekly doses | [5] |
| Postprandial Active GLP-1 Increase | ~2-fold | Weighted average | [6] |
| HbA1c Reduction (vs. Placebo) | -0.58% (Mean Difference) | Meta-analysis of 16 RCTs | [7] |
| HbA1c Reduction (vs. Sitagliptin) | -0.03% (Between-group difference) | 24-week study | [8] |
Signaling Pathways and Experimental Workflows
3.1. Incretin Signaling Pathway
The diagram below illustrates the incretin signaling pathway and the mechanism of action of omarigliptin. In response to food intake, L-cells and K-cells in the intestine release active GLP-1 and GIP. These hormones stimulate insulin release from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. DPP-4 rapidly degrades active GLP-1 and GIP. Omarigliptin inhibits DPP-4, leading to increased and prolonged levels of active incretins, thereby enhancing their glucose-lowering effects.
Incretin signaling pathway and omarigliptin's mechanism of action.
3.2. Experimental Workflow: In Vitro DPP-4 Inhibition Assay
The following diagram outlines a typical workflow for an in vitro fluorometric assay to determine the inhibitory potency (IC50) of a compound like omarigliptin against the DPP-4 enzyme.
Workflow for an in vitro DPP-4 inhibition assay.
Detailed Experimental Protocols
4.1. In Vitro DPP-4 Inhibition Fluorometric Assay
This protocol is a generalized method for determining the in vitro inhibitory potency of a test compound against DPP-4.[9][10]
-
Objective: To determine the IC50 value of omarigliptin against recombinant human DPP-4 enzyme.
-
Principle: This kinetic assay measures the cleavage of the synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The enzymatic activity of DPP-4 releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which is monitored over time. The rate of fluorescence increase is directly proportional to DPP-4 activity.[9]
-
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Omarigliptin (test compound) and a reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of omarigliptin and the reference inhibitor in the assay buffer to achieve a range of final assay concentrations.
-
In a 96-well plate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer to designated wells. Include control wells with enzyme and buffer only (for 100% activity) and wells with buffer only (for background).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each concentration of omarigliptin relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. In Vivo Plasma DPP-4 Activity Assay
This protocol is used to assess the pharmacodynamic effect of omarigliptin on DPP-4 activity in vivo.[5]
-
Objective: To measure the percentage inhibition of plasma DPP-4 activity following administration of omarigliptin.
-
Procedure:
-
Administer omarigliptin or placebo to subjects (human or animal).
-
Collect blood samples into EDTA-containing tubes at predose and specified time points post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
The collected plasma is then used as the source of the DPP-4 enzyme in an in vitro activity assay, similar to the one described in section 4.1.
-
The DPP-4 activity in post-dose samples is compared to the predose (baseline) activity to calculate the percentage of inhibition at each time point.
-
-
Data Analysis:
-
The percentage of DPP-4 inhibition is calculated using the formula: % Inhibition = (1 - (Activity_postdose / Activity_predose)) * 100.
-
A time course of DPP-4 inhibition can be plotted to evaluate the duration of action of omarigliptin.
-
Conclusion
Omarigliptin (MK-0941) is a highly potent and selective DPP-4 inhibitor that acts by competitively and reversibly binding to the active site of the DPP-4 enzyme.[1][2] This inhibition leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3] The long half-life and sustained DPP-4 inhibition of omarigliptin support a once-weekly dosing regimen, offering a convenient treatment option for patients with type 2 diabetes mellitus.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-enm.org [e-enm.org]
- 8. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
MK-0941 Free Base: A Technical Overview of its Glucokinase Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0941 is an orally active, small-molecule allosteric activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][2] As a member of the hexokinase family (hexokinase IV), glucokinase acts as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4] Consequently, glucokinase activators (GKAs) like MK-0941 have been investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus (T2DM).[3] This technical guide provides an in-depth overview of the MK-0941 free base glucokinase activation pathway, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the core signaling pathways.
Core Mechanism of Action: Allosteric Activation of Glucokinase
MK-0941 functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose binding site.[5][6] This binding event induces a conformational change in the enzyme, stabilizing it in a high-affinity, active state.[5] The primary consequence of this allosteric activation is a significant enhancement of glucokinase's catalytic activity.
The activation of glucokinase by MK-0941 leads to two primary physiological effects that contribute to its glucose-lowering properties:
-
In Pancreatic β-Cells: Glucokinase acts as the primary glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[4][7] By activating glucokinase, MK-0941 lowers the threshold for glucose-stimulated insulin release.[6][7] This means that at a given blood glucose concentration, pancreatic β-cells are stimulated to release more insulin.
-
In Liver Hepatocytes: Glucokinase is the rate-determining step for hepatic glucose uptake and its subsequent conversion to glucose-6-phosphate (G6P).[7][8] This process promotes glycogen synthesis and glycolysis.[3] MK-0941's activation of hepatic glucokinase enhances the liver's capacity to clear glucose from the bloodstream, particularly in the postprandial state.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of MK-0941's activity from in vitro and preclinical studies, as well as clinical trial outcomes.
Table 1: In Vitro and Preclinical Efficacy of MK-0941
| Parameter | Value | Conditions | Source |
| EC50 (Glucokinase Activation) | 240 nM | Recombinant human glucokinase, 2.5 mM glucose | [2][9] |
| 65 nM | Recombinant human glucokinase, 10 mM glucose | [2][9] | |
| S0.5 for Glucose | Lowered from 6.9 mM to 1.4 mM | Recombinant human glucokinase, with 1 µM MK-0941 | [2][10] |
| Vmax (Glucose Phosphorylation) | Increased by 1.5-fold | Recombinant human glucokinase | [10] |
| Insulin Secretion | 17-fold increase | Isolated rat islets of Langerhans, with 10 µM MK-0941 | [10] |
| Hepatic Glucose Uptake | Up to 18-fold increase | Isolated rat hepatocytes, with 10 µM MK-0941 | [10] |
Table 2: Clinical Trial Outcomes of MK-0941 in Patients with Type 2 Diabetes
| Parameter | Result | Study Details | Source |
| A1C Reduction | -0.8% (placebo-adjusted) | Week 14, maximal effect | [11][12] |
| 2-hour Postmeal Glucose (PMG) Reduction | -37 mg/dL (-2.1 mmol/L) (placebo-adjusted) | Week 14 | [1] |
| Fasting Plasma Glucose (FPG) | No significant change | Week 14 | [1][11] |
| Long-term Efficacy | Initial glycemic improvements were not sustained by week 30 | Patients on stable-dose insulin glargine | [1][11] |
| Adverse Events | Increased incidence of hypoglycemia, elevations in triglycerides and blood pressure | [1][11][12] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the MK-0941 glucokinase activation pathway and a generalized experimental workflow for assessing glucokinase activators.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted with MK-0941 are not publicly available, the following sections describe the general methodologies for the key assays used to characterize glucokinase activators.
Recombinant Human Glucokinase Activity Assay
Objective: To determine the in vitro potency and activation kinetics of a glucokinase activator.
General Methodology: A common method is a coupled enzymatic assay. The activity of recombinant human glucokinase is measured by quantifying the production of glucose-6-phosphate (G6P). This is achieved by coupling the G6P production to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, ATP, and varying concentrations of glucose.
-
Enzyme and Compound Addition: Recombinant human glucokinase and G6PDH are added to the reaction mixture. The test compound (e.g., MK-0941) is added at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of glucose. The change in absorbance at 340 nm is measured over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. EC50 values (the concentration of the compound that produces half-maximal activation) are determined by fitting the dose-response data to a suitable pharmacological model. S0.5 (the glucose concentration at half-maximal velocity) and Vmax (the maximum reaction velocity) are determined by varying the glucose concentration in the presence and absence of the activator.
Isolated Pancreatic Islet Insulin Secretion Assay
Objective: To assess the effect of a glucokinase activator on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
General Methodology: This assay involves the isolation of pancreatic islets from rodents (e.g., rats or mice) and measuring insulin secretion in response to different glucose concentrations, with and without the test compound.
-
Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by purification using a density gradient.
-
Islet Culture and Pre-incubation: The isolated islets are cultured for a period to allow recovery. Before the experiment, the islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing low glucose, high glucose (e.g., 16.7 mM), or intermediate glucose concentrations, with or without the test compound (e.g., MK-0941).
-
Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted under different conditions is compared to assess the effect of the compound on basal and glucose-stimulated insulin secretion.
Primary Hepatocyte Glucose Uptake Assay
Objective: To evaluate the effect of a glucokinase activator on glucose uptake in liver cells.
General Methodology: This assay utilizes primary hepatocytes isolated from rodents or humans to measure the rate of glucose uptake.
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from the liver by collagenase perfusion and are typically cultured on collagen-coated plates.
-
Incubation with Compound: The cultured hepatocytes are incubated with a medium containing the test compound (e.g., MK-0941) at various concentrations.
-
Glucose Uptake Measurement: A common method involves the use of a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, or a fluorescent glucose analog, like 2-NBDG. The cells are incubated with the labeled glucose for a specific period.
-
Cell Lysis and Measurement: After the incubation, the cells are washed to remove extracellular labeled glucose and then lysed. The amount of intracellular labeled glucose is quantified using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose).
-
Data Analysis: The rate of glucose uptake is calculated and compared between the compound-treated and control groups to determine the effect of the glucokinase activator.
Conclusion
MK-0941 is a potent allosteric activator of glucokinase that demonstrated significant glucose-lowering effects in preclinical and early clinical studies. Its mechanism of action, centered on enhancing glucokinase activity in the pancreas and liver, leads to increased glucose-stimulated insulin secretion and hepatic glucose uptake. However, the clinical development of MK-0941 was halted due to a lack of sustained efficacy and the emergence of adverse effects, including hypoglycemia and elevations in triglycerides and blood pressure.[1][11] The experience with MK-0941 has provided valuable insights into the therapeutic potential and challenges associated with systemic glucokinase activation for the treatment of type 2 diabetes. These findings have informed the development of next-generation glucokinase activators with potentially improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. clocs.com [clocs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 7. Static insulin secretion analysis of isolated islets [protocols.io]
- 8. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
what is the chemical structure of MK-0941 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MK-0941, a selective, orally active, allosteric glucokinase activator. It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of drug development and metabolic disease research.
Chemical Structure and Properties
MK-0941 free base is a small molecule compound with potent glucose-lowering activity.[1][2] Its chemical identity is well-defined, providing a solid foundation for research and development activities.
Systematic Name: 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide[3][4]
Molecular Formula: C₂₁H₂₄N₄O₆S[3][5]
| Identifier | Value |
| CAS Number | 1137916-97-2[3][6] |
| Molecular Weight | 472.5 g/mol |
| SMILES | CCS(=O)(=O)c1ccc(Oc2cc(OC(C)CO)cc(C(=O)Nc3cc(nn3C)C)c2)cn1 |
| InChI Key | PIDNRTWDGDJKSQ-UQKRIMTDSA-N[3] |
Mechanism of Action: Glucokinase Activation
MK-0941 functions as a glucokinase activator (GKA).[7] Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[7][8] By allosterically activating glucokinase, MK-0941 enhances glucose sensing and metabolism, leading to increased insulin secretion from the pancreas and greater glucose uptake and metabolism in the liver.[3][4][6]
Below is a diagram illustrating the signaling pathway through which MK-0941 exerts its effects on glucose homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
Determining the EC50 of MK-0941 Free Base: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the half-maximal effective concentration (EC50) of MK-0941 free base, a potent allosteric activator of glucokinase (GK). This document outlines the core principles of MK-0941's mechanism of action, detailed experimental protocols for EC50 determination, and the relevant signaling pathways.
Quantitative Data Summary
MK-0941 is a selective activator of glucokinase (hexokinase subtype IV), demonstrating glucose-dependent activity.[1][2] The EC50 values for MK-0941 are significantly influenced by the ambient glucose concentration, a key characteristic of glucokinase activators.
| Compound | Target | Glucose Concentration | EC50 Value | Source |
| This compound | Recombinant Human Glucokinase | 2.5 mM | 240 nM | [1] |
| This compound | Recombinant Human Glucokinase | 10 mM | 65 nM | [1] |
Mechanism of Action and Signaling Pathways
MK-0941 functions as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[3][4][5] By binding to an allosteric site on the glucokinase enzyme, MK-0941 increases its affinity for glucose and enhances the maximal velocity (Vmax) of glucose phosphorylation.[6] This amplification of glucokinase activity leads to increased glucose-6-phosphate production, which in turn stimulates downstream metabolic pathways.
In pancreatic β-cells, the rise in glucose-6-phosphate levels accelerates glycolysis and oxidative phosphorylation, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).[4][7]
In hepatocytes, enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then shunted into glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[3][4]
Experimental Protocols
The determination of MK-0941's EC50 value can be achieved through a series of in vitro assays. A generalized workflow is presented below, followed by detailed protocols for a primary enzymatic assay and supportive cellular assays.
Recombinant Human Glucokinase Activity Assay (Fluorometric Coupled Assay)
This assay determines the direct effect of MK-0941 on the enzymatic activity of recombinant human glucokinase. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), and the resulting fluorescence of NADPH is measured.[8][9]
Materials:
-
Recombinant Human Glucokinase (GCK)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0, containing MgCl2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 340/460 nm for NADPH or 535/587 nm for resorufin-based probes)
Procedure:
-
Reagent Preparation: Prepare stock solutions of MK-0941 in DMSO. Prepare working solutions of glucose, ATP, NADP+, and G6PDH in the assay buffer.
-
Compound Plating: Serially dilute MK-0941 to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Enzyme and Cofactor Addition: Add a solution containing recombinant glucokinase, G6PDH, and NADP+ to each well.
-
Reaction Initiation: Initiate the reaction by adding a solution containing ATP and a fixed concentration of glucose (e.g., 2.5 mM or 10 mM).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of MK-0941.
-
Normalize the data to the vehicle control.
-
Plot the normalized reaction velocity against the logarithm of the MK-0941 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Rat Islets
This cellular assay assesses the functional consequence of glucokinase activation by MK-0941 in a physiologically relevant system.[10][11][12]
Materials:
-
Isolated rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Islet Preparation: Isolate pancreatic islets from rats using collagenase digestion. Allow the islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Transfer batches of islets (e.g., 10-15 islets per well) to a 24-well plate containing KRB buffer with varying concentrations of MK-0941 at both basal (2.8 mM) and stimulatory (e.g., 16.7 mM) glucose levels.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets per well.
-
Plot the insulin concentration against the MK-0941 concentration at the stimulatory glucose level.
-
Determine the EC50 value from the resulting dose-response curve.
-
Hepatocyte Glucose Uptake Assay
This assay measures the effect of MK-0941 on glucose uptake in hepatocytes, another key target tissue for glucokinase activators.[13][14][15]
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Culture medium
-
Glucose-free buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture hepatocytes to confluency in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of MK-0941 in glucose-free buffer for a defined period.
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular glucose analog.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration of each well.
-
Plot the normalized glucose uptake against the MK-0941 concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The determination of the EC50 value for MK-0941 is a critical step in understanding its potency as a glucokinase activator. The protocols outlined in this guide provide a robust framework for researchers to accurately quantify the activity of MK-0941 and similar compounds. By employing a combination of enzymatic and cellular assays, a comprehensive profile of the compound's efficacy can be established, providing valuable data for drug development programs targeting metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. Static insulin secretion analysis of isolated islets [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 14. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
Unveiling the Pharmacokinetic Profile of MK-0941 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0941, an orally active, selective allosteric glucokinase activator, was investigated as a potential therapeutic agent for type 2 diabetes.[1][2] Glucokinase (GK), or hexokinase subtype IV, plays a pivotal role as a glucose sensor, regulating glucose metabolism in the pancreas and liver.[3][4] By activating GK, MK-0941 was designed to enhance glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and to promote glucose metabolism in hepatocytes.[5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of MK-0941 free base, presenting key data from animal studies and insights from clinical development. While the clinical development of MK-0941 was terminated due to an unfavorable safety profile, the data generated remains valuable for understanding the behavior of this class of compounds.[3]
Pharmacokinetic Properties in Preclinical Models
Preclinical studies in rodent and canine models provided the initial understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of MK-0941. These studies revealed rapid absorption and clearance of the compound.[5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of MK-0941 observed in preclinical species.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of MK-0941 in Mice and Dogs
| Parameter | C57BL/6J Mice on High-Fat Diet | db/db Mice | Nondiabetic Dogs |
| Dose | 10 mg/kg | 3 or 10 mg/kg | Not Specified |
| Tmax (Time to Maximum Concentration) | ~1 hour | ~1 hour | ~1 hour |
| t½ (Half-life) | ~2 hours | Not Specified | ~2 hours |
| Key Observation | Strong glucose-lowering activity | Significant reduction in blood glucose | Rapidly absorbed and cleared |
Data sourced from Eiki J, et al. Mol Pharmacol. 2011.[5]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of MK-0941 are not extensively publicly available. However, based on the nature of the reported data, the following methodologies are representative of the types of studies conducted.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of MK-0941 following oral administration in mice and dogs.
Methodology:
-
Animal Models: Male C57BL/6J mice on a high-fat diet, db/db mice (a model for type 2 diabetes), and nondiabetic dogs were used.[5]
-
Drug Administration: A single oral dose of this compound was administered to the animals.[1]
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma was separated from the blood samples by centrifugation. The concentration of MK-0941 in the plasma samples was quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Tmax, Cmax (maximum concentration), AUC (area under the curve), and half-life (t½) using non-compartmental analysis.
Visualizing Experimental Workflows
Preclinical Oral Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study, as would have been employed for the evaluation of MK-0941.
Caption: Workflow of a preclinical oral pharmacokinetic study.
Clinical Pharmacokinetics and Development Status
Clinical trials were conducted to evaluate the efficacy and safety of MK-0941 in patients with type 2 diabetes.[6] In a phase II study, MK-0941 was administered to patients already receiving insulin. While initial results at 14 weeks showed improvements in glycemic control, these effects were not sustained by 30 weeks.[6][7] The study also revealed an increased incidence of hypoglycemia, as well as elevations in triglycerides and blood pressure.[6] Due to this unfavorable safety profile, the clinical development of MK-0941 was terminated.[3]
Conclusion
This compound demonstrated rapid absorption and clearance in preclinical animal models, consistent with a compound intended for mealtime dosing to control postprandial glucose. However, the translation of its preclinical efficacy to a safe and effective clinical profile in humans was not successful, leading to the discontinuation of its development. The pharmacokinetic and pharmacodynamic data gathered for MK-0941 remain a valuable case study for researchers in the field of glucokinase activators and the broader area of diabetes drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of MK-0941 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of MK-0941, a selective, allosteric glucokinase activator (GKA). While specific quantitative data on the absolute oral bioavailability of MK-0941 free base is not publicly available in the cited literature, this document synthesizes the existing preclinical and clinical findings to offer a detailed understanding of its absorption, distribution, and mechanism of action.
Executive Summary
MK-0941 is an orally active small molecule that was investigated for the treatment of type 2 diabetes. Preclinical studies in mice and dogs have demonstrated that orally administered MK-0941 is rapidly absorbed and cleared.[1] Clinical trials also utilized oral administration to assess its efficacy and safety in patients with type 2 diabetes.[2][3] The primary mechanism of action of MK-0941 is the activation of glucokinase (GK), a key enzyme in glucose metabolism, leading to enhanced glucose uptake in the liver and increased insulin secretion from pancreatic β-cells.[1][4][5] Despite promising initial results, the clinical development of MK-0941 was discontinued due to a waning of its glycemic-lowering effect over time and an increased incidence of hypoglycemia.[6][7]
Pharmacokinetic Profile
While a definitive percentage for the oral bioavailability of MK-0941 is not reported in the available scientific literature, preclinical studies provide valuable insights into its pharmacokinetic properties following oral administration.
Absorption:
In both mice and dogs, orally administered MK-0941 is rapidly absorbed.[1] Plasma concentrations of the compound typically reach their maximum level (Tmax) within one hour of oral dosing.[1]
Distribution and Elimination:
Following rapid absorption, MK-0941 is also quickly cleared from the bloodstream. The plasma half-life (t½) of MK-0941 in both mice and dogs is approximately 2 hours.[1]
Data Presentation: Preclinical Pharmacokinetic Parameters of MK-0941
| Parameter | Species | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | Mouse | ~ 1 hour | [1] |
| Dog | ~ 1 hour | [1] | |
| Plasma Half-life (t½) | Mouse | ~ 2 hours | [1] |
| Dog | ~ 2 hours | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that evaluated the pharmacokinetic and pharmacodynamic properties of MK-0941.
In Vivo Oral Administration in Animal Models:
-
Animals: Preclinical studies utilized various rodent models, including C57BL/6J mice on a high-fat diet (HFD), db/db mice, and HFD plus low-dose streptozotocin-treated mice, as well as healthy non-diabetic dogs.[1]
-
Dosing: MK-0941 was administered orally (p.o.) as a single dose or in multiple-dose regimens.[4] For example, in mice, doses ranged from 1 to 30 mg/kg for single-dose studies, and 2 to 60 mg/kg for twice-daily administration over 14 days.[4] In dogs, single oral doses ranged from 0.3 to 3 mg/kg.[4]
-
Vehicle: While the specific vehicle for oral administration in the primary preclinical study by Eiki et al. is not detailed in the abstract, a common method for oral gavage in mice involves dissolving the compound in a suitable vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.
-
Blood Sampling: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of MK-0941 and assess its pharmacokinetic profile.[1]
In Vitro Glucokinase Activation Assay:
-
Enzyme: Recombinant human glucokinase was used to assess the in vitro activity of MK-0941.[1]
-
Method: The assay measured the effect of MK-0941 on the enzyme's affinity for glucose (S0.5) and its maximum velocity (Vmax) of glucose phosphorylation.[1]
-
Results: At a concentration of 1 µM, MK-0941 lowered the S0.5 of glucokinase for glucose from 6.9 to 1.4 mM and increased the Vmax by 1.5-fold.[1] The EC50 values for the activation of glucokinase by MK-0941 were 0.240 µM in the presence of 2.5 mM glucose and 0.065 µM in the presence of 10 mM glucose.[1]
Signaling Pathway and Experimental Workflow
Glucokinase Activation Signaling Pathway:
MK-0941 acts as an allosteric activator of glucokinase. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation enhances glucose uptake and conversion to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.
Caption: Signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.
Experimental Workflow for Preclinical Oral Pharmacokinetic Study:
The following diagram illustrates a typical workflow for evaluating the oral pharmacokinetics of a compound like MK-0941 in a preclinical setting.
Caption: Experimental workflow for a preclinical oral pharmacokinetic study.
Conclusion
MK-0941 is an orally active glucokinase activator that demonstrated rapid absorption and clearance in preclinical animal models. While a specific oral bioavailability percentage has not been publicly disclosed, the available data indicate efficient absorption from the gastrointestinal tract. The compound's mechanism of action, involving the potentiation of glucokinase activity in key metabolic tissues, was well-characterized through in vitro studies. However, the long-term efficacy and safety profile of MK-0941 ultimately led to the cessation of its clinical development. This technical guide provides a summary of the key findings regarding the oral pharmacokinetics and mechanism of action of MK-0941, which may be of value to researchers and professionals in the field of drug development.
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility of MK-0941 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of MK-0941 free base, a potent allosteric glucokinase activator. Understanding the solubility of this compound is critical for its application in in-vitro and in-vivo research, as well as for its development as a potential therapeutic agent. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its mechanism of action.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following tables summarize the available quantitative solubility data for MK-0941. It is crucial to distinguish between the free base form and its salt forms, as their solubilities can differ significantly.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - |
Table 2: Solubility of MK-0941 (Monomethanesulfonate Salt)
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Ethanol | 5 mg/mL[1] |
Note to Researchers: The majority of currently available quantitative solubility data is for the monomethanesulfonate salt of MK-0941. Researchers working with the free base form should be aware of this distinction and are encouraged to determine the solubility in their specific solvent systems empirically. The difference in solubility between the free base and salt forms can have significant implications for experimental design and data interpretation.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for this experiment.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours. The time required for equilibration should be determined empirically for the specific compound and solvent system.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of MK-0941.
-
Prepare a calibration curve using standard solutions of MK-0941 of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the tested solvent, typically expressed in mg/mL or molarity (mol/L).
-
The following diagram illustrates the general workflow for this experimental protocol.
Signaling Pathway of MK-0941 in Pancreatic β-Cells
MK-0941 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism, particularly in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation by MK-0941 enhances glucose-stimulated insulin secretion (GSIS). The following diagram illustrates the signaling cascade initiated by the activation of glucokinase.
References
Preclinical Profile of MK-0941: A Glucokinase Activator for Type 2 Diabetes
An In-depth Technical Review of Preclinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0941 is a selective, orally active, allosteric glucokinase activator (GKA) that was investigated as a potential therapeutic agent for the treatment of type 2 diabetes.[1][2] Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3][4] In pancreatic β-cells, GK controls insulin release in response to fluctuating glucose levels, while in the liver, it regulates glucose uptake and glycogen synthesis.[3][4][5] MK-0941 enhances the activity of glucokinase, thereby increasing glucose sensing and metabolism in these key tissues.[1] This document provides a comprehensive overview of the preclinical studies of MK-0941, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action: Allosteric Activation of Glucokinase
MK-0941 functions as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site.[2] This binding event induces a conformational change in the enzyme, leading to increased affinity for its substrate, glucose, and an enhanced maximal velocity of glucose phosphorylation.[1] Specifically, in the presence of 1 μM MK-0941, the S0.5 (the substrate concentration at which the enzyme reaches half-maximal velocity) of recombinant human glucokinase for glucose is significantly lowered from 6.9 mM to 1.4 mM.[1][2] Concurrently, the maximum velocity of glucose phosphorylation is increased by 1.5-fold.[1] This dual effect of sensitizing glucokinase to glucose and increasing its overall activity forms the basis of MK-0941's glucose-lowering effects.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: Signaling pathway of MK-0941-mediated glucokinase activation in pancreatic β-cells leading to insulin secretion.
In Vitro Efficacy
Preclinical in vitro studies demonstrated the potent and glucose-dependent activity of MK-0941 on both the purified enzyme and isolated primary cells.
Quantitative In Vitro Efficacy Data
| Parameter | Condition | Value | Reference |
| EC50 for Glucokinase Activation | 2.5 mM Glucose | 240 nM | [1][2] |
| 10 mM Glucose | 65 nM | [1][2] | |
| S0.5 for Glucose (with 1 µM MK-0941) | Recombinant Human Glucokinase | 1.4 mM (from 6.9 mM) | [1][2] |
| Vmax Increase (with 1 µM MK-0941) | Recombinant Human Glucokinase | 1.5-fold | [1] |
| Insulin Secretion | Isolated Rat Islets of Langerhans (10 µM MK-0941) | 17-fold increase | [1] |
| Glucose Uptake | Isolated Rat Hepatocytes (10 µM MK-0941) | Up to 18-fold increase | [1] |
| Glucose Phosphorylation | Hepatocytes (30 µM MK-0941, 3h) | 18-fold increase | [2] |
Experimental Protocols
Glucokinase Activity Assay
A detailed protocol for a typical glucokinase activity assay would involve the following steps:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, KCl, MgCl2, DTT, ATP, and NAD+.
-
Enzyme and Compound Incubation: Recombinant human glucokinase is pre-incubated with varying concentrations of MK-0941 or vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of glucose at various concentrations (e.g., 2.5 mM and 10 mM). The coupling enzyme, glucose-6-phosphate dehydrogenase, is included in the mixture.
-
Measurement: The rate of NAD+ reduction to NADH by glucose-6-phosphate dehydrogenase is monitored spectrophotometrically at 340 nm. This rate is directly proportional to the glucokinase activity.
-
Data Analysis: The EC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation. S0.5 and Vmax values are calculated using Michaelis-Menten kinetics.
Isolated Islet of Langerhans Insulin Secretion Assay
-
Islet Isolation: Islets are isolated from rat pancreata by collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Treatment: Islets are then incubated with varying concentrations of MK-0941 or vehicle in the presence of different glucose concentrations.
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Hepatocyte Glucose Uptake Assay
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver by collagenase perfusion.
-
Cell Culture: The isolated hepatocytes are plated on collagen-coated plates and cultured.
-
Treatment: The cells are treated with MK-0941 or vehicle at various glucose concentrations.
-
Radiolabeled Glucose Addition: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the culture medium for a defined period.
-
Measurement: The cells are washed to remove extracellular radiolabeled glucose, and intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.
In Vivo Efficacy
MK-0941 demonstrated significant glucose-lowering activity in several rodent models of type 2 diabetes and in healthy dogs.[1][6]
Quantitative In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Effect | Reference |
| High-Fat Diet (HFD) Mice | 1-30 mg/kg, p.o., single dose | Dose-dependent reduction in blood glucose | [2] |
| 2-60 mg/kg, p.o., twice daily for 14 days | Sustained glucose-lowering efficacy | [2] | |
| db/db Mice | 3-10 mg/kg, p.o., single dose | Reduced blood glucose | [2] |
| HFD/STZ Mice | 3-10 mg/kg, p.o., single dose | Reduced blood glucose | [2] |
| Healthy Dogs (Oral Glucose Tolerance Test) | 0.3-3 mg/kg, p.o., single dose | Dose-dependent reduction in plasma glucose | [2] |
| Up to 48% reduction in total AUC plasma glucose (0-2h) | [1] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Animal Models
-
Animal Acclimatization and Fasting: Animals (e.g., mice or dogs) are acclimatized to the experimental conditions and fasted overnight.
-
Baseline Blood Sample: A baseline blood sample is collected to measure fasting glucose levels.
-
Drug Administration: MK-0941 or vehicle is administered orally at the specified doses.
-
Glucose Challenge: After a defined period (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Plasma glucose concentrations are determined for each sample.
-
Data Analysis: The area under the curve (AUC) for plasma glucose is calculated to assess the overall effect on glucose tolerance.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized experimental workflow for assessing the in vivo efficacy of MK-0941 in rodent models of diabetes.
Pharmacokinetics
Pharmacokinetic studies in both rodents and dogs revealed that MK-0941 is rapidly absorbed and cleared.[1]
Pharmacokinetic Parameters
| Species | Key Findings | Reference |
| Mice and Dogs | Rapid oral absorption | [1] |
| Plasma levels reached maximum within 1 hour | [1] | |
| Rapidly cleared from the blood | [1] | |
| Half-life of approximately 2 hours | [1] |
Preclinical Safety Findings
Chronic oral toxicity studies in rats and dogs identified cataracts as a potential safety concern at exposures higher than the anticipated human therapeutic levels.[7][8] This finding was hypothesized to be related to severe and sustained hypoglycemia in the affected animals.[7][8]
Conclusion
The preclinical data for MK-0941 strongly supported its potential as a novel therapeutic agent for type 2 diabetes. Its mechanism as a glucokinase activator translated into potent in vitro and in vivo glucose-lowering effects across multiple animal models. The compound demonstrated rapid absorption and clearance, suitable for oral administration. While the preclinical safety findings highlighted a potential risk of cataracts at high exposures, these comprehensive preclinical studies provided a solid foundation for its progression into clinical development. However, despite the promising preclinical profile, the clinical development of MK-0941 was ultimately discontinued.[3][5]
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
MK-0941 Free Base: A Technical Overview of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0941 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), also known as hexokinase IV. As a key regulator of glucose homeostasis, glucokinase represents a compelling target for the therapeutic intervention of type 2 diabetes mellitus. This technical guide provides an in-depth analysis of the target selectivity profile of MK-0941 free base, detailing its potent and selective activation of glucokinase over other hexokinase isoforms. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathway and experimental workflows.
Introduction
Glucokinase (GK) functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively.[1] Unlike other hexokinases, GK exhibits a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to changes in blood glucose levels.[2] Small molecule glucokinase activators (GKAs) like MK-0941 enhance the activity of GK, thereby promoting glucose uptake and insulin secretion.[3] The therapeutic potential of GKAs is critically dependent on their selectivity for glucokinase over other hexokinase isoforms to avoid undesirable off-target effects.
Target Selectivity Profile
MK-0941 is a highly selective allosteric activator of glucokinase (hexokinase subtype IV).[4][5] Its selectivity is a crucial attribute, minimizing the potential for off-target effects that could arise from the activation of other hexokinase isoforms.
Quantitative Selectivity Data
The selectivity of MK-0941 for glucokinase over other human hexokinase isoforms has been quantified to be at least 100-fold.[4][5] This high degree of selectivity ensures that its primary pharmacological effect is mediated through the intended target, glucokinase.
| Target | Fold Selectivity vs. Other Hexokinase Isoforms | Reference |
| Glucokinase (GK) | ≥100-fold | [4][5] |
Glucokinase Activation Potency
The activation of recombinant human glucokinase by MK-0941 is dependent on the ambient glucose concentration, a characteristic feature of glucokinase activators.
| Glucose Concentration | EC50 (nM) | Reference |
| 2.5 mM | 240 | [6] |
| 10 mM | 65 | [6] |
Signaling Pathway
MK-0941 acts as an allosteric activator of glucokinase, enhancing its catalytic activity. This leads to increased glucose phosphorylation in pancreatic β-cells and hepatocytes, the two primary cell types expressing this enzyme.
Caption: Glucokinase Activation Pathway by MK-0941.
Experimental Protocols
The determination of the target selectivity profile of a glucokinase activator like MK-0941 involves robust biochemical assays. The following is a generalized protocol for a coupled enzyme assay used to measure hexokinase activity, which can be adapted to assess the selectivity against different hexokinase isoforms.
Principle of the Coupled Hexokinase Assay
This assay measures the activity of a hexokinase by coupling the phosphorylation of glucose to the subsequent oxidation of the product, glucose-6-phosphate (G6P), by glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP+ to NADPH in the second reaction is monitored spectrophotometrically at 340 nm. The rate of NADPH production is directly proportional to the hexokinase activity.[7][8]
Reagents and Materials
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1 mM MgCl2.[9]
-
Substrates: D-glucose, Adenosine triphosphate (ATP).[7]
-
Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).[7]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+).[7]
-
Enzymes: Recombinant human glucokinase and other hexokinase isoforms (I, II, III).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Microplate Reader: Capable of measuring absorbance at 340 nm.[8]
-
96-well microplates. [8]
Assay Procedure
-
Prepare Reagent Mix: A master mix is prepared containing the assay buffer, ATP, NADP+, and G6PDH at their final desired concentrations.[9]
-
Dispense Reagent Mix: Aliquot the reagent mix into the wells of a 96-well microplate.[8]
-
Add Test Compound and Enzyme: Add varying concentrations of MK-0941 (or vehicle control) to the wells. Subsequently, add the specific hexokinase isoform being tested (glucokinase, hexokinase I, II, or III) to initiate the pre-incubation.
-
Initiate Reaction: The reaction is started by the addition of a glucose solution.[7]
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).[8]
-
Data Analysis: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time curve. The EC50 values for activation are determined by plotting the reaction rates against the logarithm of the MK-0941 concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by comparing the potency (EC50) of MK-0941 on glucokinase versus the other hexokinase isoforms.
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the target selectivity of a glucokinase activator.
Caption: Workflow for Glucokinase Activator Selectivity Profiling.
Conclusion
MK-0941 is a potent and highly selective allosteric activator of glucokinase. Its selectivity of at least 100-fold over other hexokinase isoforms is a key characteristic that underpins its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the selectivity of glucokinase activators. The provided visualizations of the signaling pathway and experimental workflow offer a clear understanding of the molecular interactions and the process of selectivity determination. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. protocols.io [protocols.io]
- 9. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
Methodological & Application
Application Notes and Protocols: MK-0941 Free Base Glucokinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK controls insulin release in response to blood glucose levels, while in the liver, it regulates glucose metabolism.[2] Allosteric activators of glucokinase, such as MK-0941, represent a therapeutic strategy for type 2 diabetes by enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[3][4]
MK-0941 is a selective and orally active allosteric glucokinase activator.[3] This document provides detailed protocols for assessing the in vitro activity of MK-0941 free base on recombinant human glucokinase. The primary methods described are a fluorometric coupled enzyme assay and a luminescent kinase assay, both widely used for screening and characterizing glucokinase activators.
Data Presentation
Table 1: In Vitro Activity of MK-0941 on Human Glucokinase
| Parameter | Condition | Value | Reference |
| EC₅₀ | 2.5 mM Glucose | 240 nM | [3][5] |
| EC₅₀ | 10 mM Glucose | 65 nM | [3][5] |
| S₀.₅ for Glucose | 1 µM MK-0941 | 1.4 mM | [3] |
| S₀.₅ for Glucose | Control (no activator) | 6.9 mM | [3] |
| Effect on Vₘₐₓ | 1 µM MK-0941 | 1.5-fold increase | |
| Cellular Activity | Insulin Secretion (rat islets, 10 µM MK-0941) | 17-fold increase | [6] |
| Cellular Activity | Glucose Uptake (rat hepatocytes, 10 µM MK-0941) | Up to 18-fold increase | [6] |
Signaling Pathway and Experimental Workflow
Glucokinase Signaling Pathway
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Experimental Workflow for Glucokinase Activity Assay
Caption: General workflow for an in vitro glucokinase activity assay.
Experimental Protocols
Protocol 1: Fluorometric Coupled Enzyme Assay
This assay measures the production of glucose-6-phosphate (G6P) by glucokinase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The fluorescence of NADPH (Ex/Em = ~340/460 nm) is directly proportional to the glucokinase activity.[7]
Materials:
-
Recombinant Human Glucokinase (e.g., from R&D Systems or Creative Enzymes)
-
This compound
-
Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MK-0941 in DMSO. Create a serial dilution of MK-0941 in the assay buffer.
-
Prepare stock solutions of glucose, ATP, and NADP⁺ in the assay buffer.
-
Prepare a working solution of G6PDH in the assay buffer.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of MK-0941 solution at various concentrations (or DMSO for control).
-
10 µL of recombinant human glucokinase (e.g., 10-20 ng/well).
-
10 µL of NADP⁺ (final concentration 0.5-1 mM).
-
10 µL of G6PDH (final concentration 1-2 units/mL).
-
-
Mix gently and pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a 10 µL mixture of ATP (final concentration 1-2 mM) and D-Glucose (at desired concentrations, e.g., 2.5 mM and 10 mM).
-
Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).
-
Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Plot the V₀ against the concentration of MK-0941.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Luminescent Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the glucokinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Materials:
-
Recombinant Human Glucokinase
-
This compound
-
Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Glucokinase Reaction:
-
Set up the glucokinase reaction in a white microplate. For a 25 µL reaction volume:
-
Add 5 µL of MK-0941 at various concentrations (or DMSO for control).
-
Add 10 µL of a 2.5x enzyme/substrate mixture containing glucokinase, glucose, and assay buffer.
-
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the glucokinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the ADP concentration and thus to the glucokinase activity.
-
Plot the luminescence against the MK-0941 concentration and fit the data to determine the EC₅₀.
-
Conclusion
The provided protocols offer robust methods for characterizing the activity of glucokinase activators like MK-0941. The choice between a fluorometric coupled assay and a luminescent assay may depend on available instrumentation and throughput requirements. The fluorometric assay provides real-time kinetic data, while the luminescent assay is an endpoint assay that is often more sensitive and less prone to interference from colored compounds. Both methods are suitable for determining the potency (EC₅₀) and efficacy of glucokinase activators.
References
- 1. assaygenie.com [assaygenie.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase from Human, recombinant(EC 2.7.1.2) - Creative Enzymes [creative-enzymes.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 7. siriusgenomics.com [siriusgenomics.com]
Application Notes and Protocols for MK-0941 Free Base in db/db Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MK-0941 free base, a glucokinase activator, in preclinical studies utilizing the db/db mouse model of type 2 diabetes. The protocols outlined below are based on available preclinical data and established methodologies for in vivo rodent studies.
Introduction
MK-0941 is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] By enhancing the activity of GK in the pancreas and liver, MK-0941 stimulates glucose-dependent insulin secretion and increases hepatic glucose uptake, respectively, leading to a reduction in blood glucose levels. The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, making it a relevant model for evaluating the therapeutic potential of novel anti-diabetic agents like MK-0941.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of MK-0941 in diabetic mouse models.
| Parameter | Details | Reference |
| Animal Model | db/db diabetic mice | [1] |
| Dosage (Acute) | 3-10 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Reported Effects (Acute) | - Reduced blood glucose- Increased total plasma cholesterol | [1] |
| Dosage (Chronic) | 2-60 mg/kg (in HFD mice) | [1] |
| Administration (Chronic) | Twice daily for 14 days (in HFD mice) | [1] |
| Reported Effects (Chronic) | Sustained glucose-lowering efficacy (in HFD mice) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle for oral administration (select one):
-
0.5% (w/v) Methylcellulose in sterile water
-
1% (w/v) Pluronic F-127 in sterile water
-
-
Sterile water for injection
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
db/db mice (male, 8-10 weeks of age)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Standard laboratory equipment (vortex mixer, analytical balance, etc.)
Preparation of MK-0941 Formulation
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle (0.5% Methylcellulose or 1% Pluronic F-127) by dissolving the powder in sterile water. Gentle heating and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.
-
Suspend the MK-0941 powder in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
Animal Handling and Dosing Procedure
Animal Model: Male db/db mice, 8-10 weeks of age, are recommended as they exhibit pronounced hyperglycemia and insulin resistance at this stage.
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
Oral Gavage Technique:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not apply force.
-
Once the needle is in the esophagus, administer the prepared MK-0941 suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure.
Experimental Design and Procedures
A. Acute Dose-Response Study
-
Objective: To determine the dose-dependent effect of a single oral dose of MK-0941 on blood glucose levels.
-
Groups:
-
Vehicle control
-
MK-0941 (3 mg/kg)
-
MK-0941 (10 mg/kg)
-
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer the vehicle or MK-0941 solution via oral gavage.
-
Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours) to measure blood glucose levels.
-
B. Chronic Efficacy Study
-
Objective: To evaluate the long-term effects of repeated MK-0941 administration on glycemic control and other metabolic parameters.
-
Groups:
-
Vehicle control
-
MK-0941 (e.g., 10 mg/kg, twice daily)
-
-
Procedure:
-
Administer the vehicle or MK-0941 solution via oral gavage twice daily (e.g., at 8:00 AM and 8:00 PM) for a period of 2 to 4 weeks.
-
Monitor body weight and food/water intake regularly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the study, collect terminal blood samples for the analysis of HbA1c, plasma insulin, and lipid profile (triglycerides, total cholesterol).
-
An oral glucose tolerance test (OGTT) can be performed before the end of the study to assess improvements in glucose disposal.
-
Endpoint Measurements
-
Blood Glucose: Measured using a standard glucometer from whole blood obtained from the tail vein.
-
HbA1c: Measured from a whole blood sample using a commercially available kit to assess long-term glycemic control.
-
Plasma Insulin: Measured from plasma using an ELISA kit to evaluate pancreatic beta-cell function.
-
Lipid Profile: Plasma levels of triglycerides and total cholesterol can be measured using commercially available colorimetric assay kits.
Visualizations
Signaling Pathways
Caption: Signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.
Experimental Workflow
Caption: Workflow for acute and chronic studies of MK-0941 in db/db mice.
References
Application Notes and Protocols for MK-0941 Free Base in Rodent Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MK-0941 free base, a glucokinase (GK) activator, in preclinical rodent models of type 2 diabetes. This document outlines the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate the design and execution of studies evaluating the therapeutic potential of MK-0941.
Mechanism of Action
MK-0941 is a small-molecule allosteric activator of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism in key metabolic tissues.[1] In pancreatic β-cells, GK acts as a glucose sensor, and its activation by MK-0941 enhances glucose-stimulated insulin secretion.[1][2] In hepatocytes, GK activation promotes hepatic glucose uptake and glycogen synthesis, contributing to the lowering of blood glucose levels.[1][2][3] MK-0941 lowers the glucose concentration at which GK is half-maximally active (S0.5) and increases the maximal velocity of the enzyme.[1]
Data Presentation
In Vitro Efficacy of MK-0941
| Parameter | Condition | Value | Reference |
| EC50 for GK Activation | 2.5 mM Glucose | 0.240 µM | [1] |
| 10 mM Glucose | 0.065 µM | [1] | |
| Effect on GK Kinetics (1 µM MK-0941) | Lowering of S0.5 for Glucose | From 6.9 mM to 1.4 mM | [1] |
| Increase in Vmax | 1.5-fold | [1] | |
| Insulin Secretion (10 µM MK-0941) | Isolated Rat Islets of Langerhans | 17-fold increase | [1] |
| Glucose Uptake (10 µM MK-0941) | Isolated Rat Hepatocytes | Up to 18-fold increase | [1] |
In Vivo Efficacy of MK-0941 in Rodent Models
| Rodent Model | Treatment Regimen | Key Findings | Reference |
| High-Fat Diet (HFD) C57BL/6J Mice | Twice daily oral administration for 16 days | Sustained glucose-lowering activity | [1] |
| db/db Mice | Not specified | Strong glucose-lowering activity | [1] |
| HFD plus low-dose Streptozotocin (STZ) Mice | Not specified | Strong glucose-lowering activity | [1] |
| Oral Glucose Tolerance Test (OGTT) in Dogs | Single oral dose | Up to 48% reduction in post-challenge plasma glucose AUC (0-2h) | [1] |
Pharmacokinetics of MK-0941 in Rodents
| Species | Administration | Tmax | Half-life (t1/2) | Reference |
| Mice | Oral | ~1 hour | ~2 hours | [1] |
| Dogs | Oral | ~1 hour | ~2 hours | [1] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice using High-Fat Diet and Streptozotocin
This protocol describes the induction of a type 2 diabetes phenotype in mice, characterized by insulin resistance and hyperglycemia.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Insulin syringes
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
High-Fat Diet: Switch the experimental group to a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. The control group remains on the standard chow diet.
-
Streptozotocin Administration: After the HFD period, fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in sterile citrate buffer. A common dose is 40 mg/kg body weight.
-
Administer a single intraperitoneal (IP) injection of the STZ solution. The control group receives an equivalent volume of citrate buffer.
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood 48-72 hours post-STZ injection and then weekly. Mice with stable fasting blood glucose levels >250 mg/dL are considered diabetic and suitable for experiments.
Protocol 2: Evaluation of MK-0941 Efficacy using an Oral Glucose Tolerance Test (OGTT)
This protocol details the procedure for assessing the effect of MK-0941 on glucose tolerance in diabetic mice.
Materials:
-
Diabetic mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (2 g/kg body weight), sterile
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the diabetic mice overnight (approximately 16 hours) with free access to water.[4]
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.
-
MK-0941 Administration: Immediately after the baseline glucose measurement, administer MK-0941 orally by gavage at the desired dose (e.g., 10, 30, or 100 mg/kg). The control group receives the vehicle.
-
Glucose Challenge: 30 minutes after MK-0941 administration, administer the sterile glucose solution orally by gavage.[5]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[4]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of MK-0941 on glucose tolerance.
Mandatory Visualizations
Caption: MK-0941 Signaling Pathway in Pancreatic β-Cells.
Caption: MK-0941 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for In Vivo OGTT with MK-0941.
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assay Design for the Glucokinase Activator MK-0941 Free Base
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0941 is a selective, orally active, allosteric glucokinase (GK) activator.[1] It is important to note that MK-0941 is not a dipeptidyl peptidase-4 (DPP-4) inhibitor; rather, it targets glucokinase, a key enzyme in glucose metabolism. Glucokinase acts as a glucose sensor in several cell types, most notably pancreatic β-cells and hepatocytes.[2][3] In these cells, GK plays a pivotal role in regulating glucose homeostasis.[4] By activating glucokinase, MK-0941 enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in hepatocytes.[1] This application note provides detailed protocols for two key cell-based assays to characterize the activity of MK-0941 free base: a glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β-cell line and a glucose uptake assay using a hepatocyte cell line.
Principle of the Assays
The assays described herein are designed to measure the primary cellular responses to glucokinase activation by MK-0941.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: In pancreatic β-cells, glucokinase is the rate-limiting enzyme in glucose metabolism. Activation of GK by MK-0941 at a given glucose concentration will increase the rate of glycolysis, leading to a higher ATP:ADP ratio. This change in the cellular energy state closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules. This assay quantifies the amount of insulin secreted into the culture medium in response to glucose and MK-0941.
-
Glucose Uptake Assay: In hepatocytes, glucokinase is crucial for the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis.[5] This phosphorylation traps glucose inside the cell, maintaining the concentration gradient for further glucose uptake via GLUT2 transporters. By activating glucokinase, MK-0941 is expected to increase the rate of glucose phosphorylation, thereby enhancing the overall uptake of glucose by hepatocytes. This assay utilizes a fluorescently labeled glucose analog to quantify cellular glucose uptake.
Key Experiments: Detailed Methodologies
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells
Objective: To determine the effect of MK-0941 on glucose-stimulated insulin secretion in a pancreatic β-cell line (e.g., INS-1 or MIN6).
Materials and Reagents:
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, sodium pyruvate, and 2-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% (w/v) bovine serum albumin (BSA), pH 7.4
-
Glucose solutions (prepared in KRBH)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol:
-
Cell Seeding: Seed INS-1 or MIN6 cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48-72 hours until they reach approximately 80% confluency.[8]
-
Pre-incubation: Gently wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 2 hours at 37°C to allow the cells to return to a basal state.
-
Compound and Glucose Stimulation: After pre-incubation, remove the buffer and add 200 µL of KRBH containing various concentrations of glucose (e.g., 2.8 mM, 8 mM, 16.7 mM) with and without a serial dilution of MK-0941 (e.g., 0.1 µM to 30 µM).[1] Include a vehicle control (DMSO) for each glucose concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well or express it as a fold change over the basal glucose condition. Plot the dose-response curve for MK-0941 at each glucose concentration to determine the EC50 value.
Glucose Uptake Assay in Hepatocytes
Objective: To measure the effect of MK-0941 on glucose uptake in a hepatocyte cell line (e.g., HepG2 or primary hepatocytes).
Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2) or cryopreserved primary hepatocytes[5]
-
Cell culture medium (e.g., DMEM) supplemented with FBS and penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucose solutions (prepared in KRBH)
-
This compound stock solution (in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) fluorescent glucose analog[9]
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and culture for 48 hours.
-
Serum Starvation: The day before the assay, replace the culture medium with serum-free medium and incubate overnight.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH. Pre-incubate the cells with KRBH containing varying concentrations of MK-0941 (e.g., 0.1 µM to 30 µM) and a vehicle control for 1 hour at 37°C.
-
Glucose Uptake Stimulation: To initiate glucose uptake, add 2-NBDG to each well to a final concentration of 100 µM, along with the desired concentration of glucose (e.g., 5 mM).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by removing the 2-NBDG-containing buffer and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm).
-
Data Analysis: Background fluorescence (from wells with no cells) should be subtracted. Express the data as a fold change in fluorescence intensity relative to the vehicle-treated control. Plot a dose-response curve to determine the EC50 of MK-0941.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of MK-0941 on Glucose-Stimulated Insulin Secretion
| Glucose (mM) | MK-0941 (µM) | Insulin Secreted (ng/mL) | Fold Change over Basal |
| 2.8 | Vehicle | 1.0 | |
| 2.8 | 0.1 | ||
| 2.8 | 1 | ||
| 2.8 | 10 | ||
| 16.7 | Vehicle | ||
| 16.7 | 0.1 | ||
| 16.7 | 1 | ||
| 16.7 | 10 |
Table 2: EC50 Values of MK-0941 for Insulin Secretion
| Glucose Concentration (mM) | EC50 (µM) |
| 2.8 | |
| 8.0 | |
| 16.7 |
Table 3: Effect of MK-0941 on Glucose Uptake in Hepatocytes
| MK-0941 (µM) | Fluorescence Intensity (RFU) | Fold Change over Vehicle |
| Vehicle | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 30 |
Table 4: EC50 Value of MK-0941 for Glucose Uptake
| Assay | EC50 (µM) |
| Glucose Uptake |
Mandatory Visualization
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for the GSIS assay.
Caption: Experimental workflow for the glucose uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 3. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Pancreatic beta cell lines and their applications in diabetes mellitus research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
MK-0941 Free Base: Application Notes and Protocols for Isolated Rat Islets of Langerhans Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-0941 free base, a potent allosteric glucokinase activator, in experiments with isolated rat islets of Langerhans. This document includes a summary of its effects on insulin secretion, detailed experimental protocols for islet isolation and functional assessment, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
MK-0941 is a selective glucokinase (GK) activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes.[1][2] Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells, and its activation leads to enhanced glucose metabolism and a subsequent increase in insulin secretion.[1][2] Understanding the effects of MK-0941 on isolated rat islets of Langerhans is essential for preclinical studies and for elucidating the compound's mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the effects of MK-0941 on glucokinase activation and insulin secretion.
Table 1: Effect of MK-0941 on Recombinant Human Glucokinase Activity
| Parameter | Condition | Value |
| S₀.₅ for Glucose | 1 µM MK-0941 | 1.4 mM (down from 6.9 mM) |
| Maximum Velocity (Vmax) | 1 µM MK-0941 | 1.5-fold increase |
| EC₅₀ for GK Activation | 2.5 mM Glucose | 0.240 µM |
| EC₅₀ for GK Activation | 10 mM Glucose | 0.065 µM |
Source: Eiki et al. (2011)[1]
Table 2: Effect of MK-0941 on Insulin Secretion from Isolated Rat Islets of Langerhans
| MK-0941 Concentration | Effect on Insulin Secretion |
| 10 µM | 17-fold increase |
Source: Eiki et al. (2011)[1]
Signaling Pathway of MK-0941 in Pancreatic β-Cells
The following diagram illustrates the mechanism by which MK-0941 enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Caption: MK-0941 signaling pathway in β-cells.
Experimental Protocols
Isolation of Rat Islets of Langerhans
This protocol is adapted from standard collagenase digestion methods.
Materials:
-
Collagenase (Type V or equivalent)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Syringes and needles (various sizes)
-
Surgical instruments (scissors, forceps)
-
Centrifuge tubes (15 mL and 50 mL)
-
Petri dishes
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and cannulate it using a fine-gauge needle.
-
Perfuse the pancreas with cold HBSS containing collagenase. The pancreas will appear distended.
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing cold HBSS.
-
Incubate the pancreas in a 37°C water bath with gentle shaking for 10-15 minutes to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS.
-
Gently shake the tube to mechanically disrupt the digested tissue and release the islets.
-
Filter the digest through a sterile mesh to remove undigested tissue.
-
Centrifuge the filtrate and resuspend the pellet in HBSS.
-
Purify the islets from the acinar and other exocrine cells using a density gradient centrifugation with Ficoll-Paque.
-
Collect the islets from the interface of the gradient layers.
-
Wash the isolated islets with HBSS and then culture them in RPMI 1640 medium overnight to allow for recovery before experimentation.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and HEPES, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution (in DMSO)
-
Isolated rat islets
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Insulin immunoassay kit
Procedure:
-
After overnight culture, hand-pick islets of similar size into fresh culture medium.
-
Pre-incubate groups of 5-10 islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) - Basal control
-
High glucose (16.7 mM) - Stimulated control
-
High glucose (16.7 mM) + varying concentrations of MK-0941
-
Low glucose (2.8 mM) + varying concentrations of MK-0941
-
-
Incubate the plates for 1 hour at 37°C.
-
Collect the supernatant from each well for insulin measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentration in the supernatants and lysates using an appropriate immunoassay.
-
Express secreted insulin as a percentage of total insulin content or as absolute concentration.
Caption: Static GSIS experimental workflow.
Islet Perifusion Assay
This assay allows for the dynamic measurement of insulin secretion over time.
Materials:
-
Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)
-
KRB buffer with varying glucose concentrations and MK-0941
-
Isolated rat islets
-
Insulin immunoassay kit
Procedure:
-
Load a group of islets (typically 50-100) into a perifusion chamber.
-
Begin perifusing the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a stable baseline of insulin secretion.
-
Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) to observe the first and second phases of insulin secretion.
-
Introduce KRB buffer containing the desired concentration of MK-0941 (at either basal or stimulatory glucose levels) and continue to collect fractions.
-
Finally, switch back to the basal glucose buffer to observe the return to baseline secretion.
-
Collect fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.
-
Measure the insulin concentration in each fraction using an immunoassay.
-
Plot insulin secretion rate versus time to visualize the dynamic response to glucose and MK-0941.
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0941 Free Base Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-0941 is a potent, orally active, allosteric glucokinase activator (GKA).[1][2] Glucokinase (GK), or hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and mediating glucose disposal in the liver.[3][4] By activating GK, MK-0941 enhances glucose-stimulated insulin secretion from β-cells and increases hepatic glucose uptake and glycogen synthesis.[2][5] These mechanisms make it a therapeutic candidate for Type 2 Diabetes Mellitus (T2DM). However, its clinical development was halted due to a lack of sustained efficacy and an unfavorable safety profile, including an increased risk of hypoglycemia and elevations in triglycerides and blood pressure.[3][6][7]
This document provides detailed application notes on appropriate animal models and experimental protocols for the preclinical evaluation of MK-0941 free base or similar GKAs, focusing on efficacy, pharmacokinetics, and potential liabilities.
Mechanism of Action of MK-0941
MK-0941 allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and its maximal reaction velocity.[5] In vitro, 1 µM MK-0941 was shown to lower the half-maximal concentration (S₀.₅) of glucose for human glucokinase from 6.9 mM to 1.4 mM and increase the maximum velocity by 1.5-fold.[5] This dual action enhances the physiological response to glucose in key metabolic tissues.
Signaling Pathway of MK-0941 Action
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential and risks associated with GKAs like MK-0941. Preclinical studies have successfully utilized several rodent and non-rodent models to characterize its pharmacodynamic and pharmacokinetic properties.[5]
Diet-Induced Obesity (DIO) Mouse Models
-
Model: C57BL/6J mice fed a high-fat diet (HFD) for several weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Rationale: This model mimics the common etiology of T2DM in humans, involving insulin resistance secondary to obesity. It is useful for assessing the efficacy of anti-diabetic agents in the context of a pre-diabetic or early diabetic state. MK-0941 has demonstrated strong glucose-lowering activity in HFD-fed C57BL/6J mice.[5]
-
Application: Efficacy studies (glucose lowering), oral glucose tolerance tests (OGTT), and long-term safety assessments.
Genetic Mouse Models
-
Model: db/db mice (leptin receptor deficient).
-
Rationale: These mice exhibit a robust diabetic phenotype characterized by severe hyperglycemia, insulin resistance, and progressive β-cell failure. This model is suitable for testing compounds in a more advanced disease state. MK-0941 has shown significant glucose-lowering effects in db/db mice.[1][5]
-
Application: Potent efficacy testing and investigation of effects on β-cell function and preservation.
Toxin-Induced Diabetic Models
-
Model: High-fat diet-fed mice with a low dose of streptozotocin (HFD/STZ).
-
Rationale: This combination model induces both insulin resistance (via HFD) and partial β-cell destruction (via STZ), closely mirroring the pathophysiology of T2DM.[8] It allows for the study of agents that may require some residual β-cell function. MK-0941 was effective in this model.[2][5]
-
Application: Efficacy studies, particularly for evaluating compounds that modulate insulin secretion.
Non-Rodent Models
-
Model: Healthy, non-diabetic dogs (e.g., Beagle dogs).
-
Rationale: Dogs are a valuable non-rodent species for pharmacokinetic (PK) and pharmacodynamic (PD) profiling due to their larger size and physiological similarities to humans in drug metabolism. They are particularly useful for evaluating glucose tolerance and assessing safety, including cardiovascular parameters and toxicology.[5] Chronic oral toxicity studies with MK-0941 were conducted in dogs, where cataracts were observed at high exposures.[3]
-
Application: PK/PD studies, oral glucose tolerance tests, and toxicology/safety assessments.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and in vitro studies of MK-0941.
Table 1: In Vitro Activity of MK-0941
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| EC₅₀ (Glucokinase Activation) | Recombinant human GK, 2.5 mM Glucose | 240 nM | [1][2] |
| EC₅₀ (Glucokinase Activation) | Recombinant human GK, 10 mM Glucose | 65 nM | [1][2] |
| S₀.₅ (Glucose) Shift | 1 µM MK-0941 | From 6.9 mM to 1.4 mM | [2][5] |
| Insulin Secretion | Isolated rat islets, 10 µM MK-0941 | 17-fold increase | [5] |
| Glucose Uptake | Isolated rat hepatocytes, 10 µM MK-0941 | Up to 18-fold increase |[5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of MK-0941
| Animal Model | Dose | Effect | Reference |
|---|---|---|---|
| HFD Mice | 1-30 mg/kg, p.o. | Significant, dose-dependent reduction in blood glucose. | [2] |
| db/db Mice | 3 or 10 mg/kg, p.o. | Significant reduction in blood glucose. | [1] |
| HFD/STZ Mice | 3-10 mg/kg, p.o. | Reduction in blood glucose. | [2] |
| Healthy Dogs | 0.3-3 mg/kg, p.o. | Significant reduction in plasma glucose. | [2] |
| Healthy Dogs | During OGTT | Up to 48% reduction in plasma glucose AUC (0-2h). | [5] |
| Mice and Dogs | Oral doses | Tₘₐₓ: <1 hour; t₁/₂: ~2 hours. |[5] |
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: C57BL/6J mice on HFD for 12-16 weeks.
-
Acclimatization: House animals in individual cages for at least 3 days before the experiment.
-
Fasting: Fast mice overnight (approx. 16 hours) with free access to water.
-
Baseline Measurement: At t=0 min, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Compound Administration: Administer this compound (e.g., 1-30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Glucose Challenge: 30-60 minutes post-compound administration, administer a 2 g/kg D-glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose levels for each time point. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. Compare the AUC between treated and vehicle groups to determine efficacy.
Protocol: Chronic Efficacy and Safety Study in db/db Mice
-
Animal Model: Male db/db mice, 8-10 weeks of age.
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle, MK-0941 at low, mid, and high doses) based on baseline body weight and blood glucose.
-
Dosing: Administer MK-0941 or vehicle orally (e.g., twice daily) for a period of 4-8 weeks.
-
Monitoring:
-
Weekly: Measure body weight, food and water intake, and non-fasting blood glucose.
-
Bi-weekly: Measure fasting blood glucose and HbA1c.
-
End of Study: Perform a terminal OGTT. Collect terminal blood samples for analysis of plasma triglycerides, insulin, and other relevant biomarkers. Collect pancreas for histological analysis (β-cell mass, islet morphology) and liver for triglyceride content.
-
-
Safety Assessment: Monitor for signs of hypoglycemia (lethargy, seizures) throughout the study. Conduct ophthalmologic examinations for cataract formation, a noted side effect in chronic animal studies.[3]
-
Analysis: Compare changes in glycemic parameters, body weight, and safety endpoints between treatment and vehicle groups.
Protocol: In Vitro Insulin Secretion from Isolated Islets
-
Islet Isolation: Isolate pancreatic islets from rats (e.g., Sprague-Dawley) using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate isolated islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 60-90 minutes.
-
Treatment: Incubate batches of islets with varying concentrations of MK-0941 (e.g., 0.1-10 µM) or vehicle in KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose for 90 minutes.[2]
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Analysis: Measure insulin concentration in the supernatant using an ELISA kit. Normalize insulin secretion to the islet DNA or protein content.
Experimental Workflow Visualization
The following workflow illustrates a typical preclinical evaluation process for a novel GKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase as a therapeutic target based on findings from the analysis of mouse models [jstage.jst.go.jp]
- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the In Vivo Administration of MK-0941 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0941 is a potent and selective allosteric activator of glucokinase, demonstrating significant glucose-lowering effects in preclinical models of type 2 diabetes.[1][2] As a compound with limited aqueous solubility, the successful in vivo evaluation of MK-0941 free base is critically dependent on the selection of an appropriate formulation to ensure adequate dissolution, absorption, and bioavailability. These application notes provide detailed protocols for the preparation of this compound solutions and suspensions for oral administration in animal studies, based on established methods for poorly soluble compounds and specific recommendations for this agent.
Physicochemical Properties and Solubility
Understanding the solubility profile of this compound is the cornerstone of effective formulation development. The compound is a crystalline solid with known solubility in several organic solvents.[3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[3] |
| Ethanol | 5 mg/mL[3] |
Recommended Formulations for In Vivo Oral Administration
For in vivo studies, particularly oral gavage, it is often necessary to use a combination of excipients to achieve the desired concentration and stability. Below are recommended vehicle compositions that have been suggested for MK-0941 and similar poorly soluble compounds.
Table 2: Recommended Vehicle Compositions for this compound
| Formulation | Vehicle Composition (v/v) | Achievable Concentration | Appearance |
| A: Co-Solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 mg/mL[4] | Clear Solution[4] |
| B: Cyclodextrin-Based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL[4] | Clear Solution[4] |
| C: Oil-Based Suspension | 10% DMSO, 90% Corn Oil | ≥ 2.17 mg/mL[4] | Not specified, likely a suspension |
Experimental Protocols
The following are detailed, step-by-step protocols for preparing the formulations listed in Table 2. It is crucial to prepare these formulations fresh daily and to ensure homogeneity before administration.
Protocol 1: Preparation of Co-Solvent Formulation (Formulation A)
This protocol is designed to create a clear solution of MK-0941 suitable for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 21.7 mg/mL).[4] Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add Co-solvent: In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final formulation required.
-
Combine Stock and Co-solvent: To the PEG300, add 100 µL of the MK-0941 DMSO stock solution. Vortex thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until a uniform solution is achieved.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
Final Inspection: The final formulation should be a clear solution. Visually inspect for any precipitation before each administration.
Protocol 2: Preparation of Cyclodextrin-Based Formulation (Formulation B)
This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of MK-0941.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare 20% SBE-β-CD Solution: Weigh an appropriate amount of SBE-β-CD and dissolve it in sterile saline to achieve a 20% (w/v) solution. Ensure it is fully dissolved.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 21.7 mg/mL).[4]
-
Combine and Mix: In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution for every 1 mL of final formulation. To this, add 100 µL of the MK-0941 DMSO stock solution.
-
Homogenize: Vortex the mixture thoroughly until a clear, homogeneous solution is obtained.
-
Final Inspection: Visually inspect the solution for clarity before administration.
Protocol 3: Preparation of Oil-Based Suspension (Formulation C)
For compounds that are highly lipophilic, an oil-based suspension can be an effective delivery vehicle for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 21.7 mg/mL).[4]
-
Combine and Suspend: In a sterile conical tube, add 900 µL of corn oil for every 1 mL of final formulation. Add 100 µL of the MK-0941 DMSO stock solution to the corn oil.
-
Homogenize: Vortex the mixture vigorously to create a uniform suspension. For a more consistent suspension, a homogenizer can be used.
-
Pre-Dosing Preparation: Before each gavage, ensure the suspension is well-mixed to guarantee uniform dosing.
Signaling Pathways and Experimental Workflows
Glucokinase Activation Pathway
MK-0941 acts as an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. In pancreatic β-cells, GK acts as a glucose sensor, and its activation leads to increased insulin secretion. In hepatocytes, GK activation enhances glucose uptake and glycogen synthesis.
Caption: Mechanism of action of MK-0941 as a glucokinase activator in pancreas and liver.
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing the described MK-0941 formulations for in vivo studies.
Caption: General workflow for the preparation of this compound formulations.
In Vivo Study Considerations
MK-0941 has been evaluated in various rodent models of type 2 diabetes, as well as in healthy dogs.[1] Dosing regimens in mice have ranged from single oral doses of 1-30 mg/kg to twice-daily dosing of 2-60 mg/kg for 14 days.[4] In db/db diabetic mice, single oral doses of 3 or 10 mg/kg significantly reduced blood glucose.[2] The selection of dose and frequency will depend on the specific animal model and study objectives. It is always recommended to include a vehicle-only control group to account for any potential effects of the formulation excipients.
Conclusion
The successful in vivo investigation of this compound hinges on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The co-solvent, cyclodextrin-based, and oil-based formulations detailed in these application notes provide researchers with robust options for achieving adequate drug exposure in preclinical models. Careful adherence to these protocols will facilitate reliable and reproducible in vivo studies.
References
Troubleshooting & Optimization
MK-0941 free base long-term efficacy and resistance
Disclaimer: This document is for informational purposes only and does not constitute medical advice. Researchers, scientists, and drug development professionals should always refer to the official prescribing information and established clinical guidelines for rucaparib.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term efficacy and resistance of rucaparib.
Troubleshooting Guides
Issue 1: Suboptimal or Diminishing Efficacy of Rucaparib Over Time
Question: We are observing a reduced response to rucaparib in our long-term cell line-based or in vivo experiments. What are the potential causes and how can we investigate them?
Answer:
Reduced efficacy of rucaparib over time is a known phenomenon, often attributed to the development of resistance. Here are the primary mechanisms to investigate:
-
Restoration of Homologous Recombination (HR) Repair: The primary mechanism of action for PARP inhibitors like rucaparib relies on synthetic lethality in HR-deficient cells. Restoration of HR function is a common cause of resistance.
-
Troubleshooting Steps:
-
Assess for BRCA1/2 Reversion Mutations: Secondary mutations that restore the open reading frame of BRCA1 or BRCA2 can lead to functional protein production.
-
Evaluate Expression of HR-Related Genes: Check for changes in the expression of other HR pathway genes, such as RAD51C and RAD51D.[1] Loss of BRCA1 promoter methylation can also restore its function.[1]
-
Functional HR Assay: Perform functional assays, such as RAD51 foci formation assays, to assess the cell's ability to perform homologous recombination.
-
-
-
Replication Fork Stabilization: Resistance can emerge through mechanisms that protect stalled replication forks from collapse, even in the absence of functional HR.
-
Troubleshooting Steps:
-
DNA Fiber Assay: This technique can be used to assess replication fork speed and stability. A more stable fork in the presence of rucaparib could indicate this resistance mechanism.
-
Investigate Fork Protection Factors: Analyze the expression and localization of proteins involved in fork protection.
-
-
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of rucaparib.
-
Troubleshooting Steps:
-
Expression Analysis: Quantify the expression of ABCB1 (MDR1, P-glycoprotein) transporters at the mRNA and protein levels.
-
Efflux Pump Inhibition: In in vitro models, co-treatment with a P-glycoprotein inhibitor, such as verapamil or elacridar, can help determine if increased efflux is contributing to resistance.[2]
-
-
-
Alterations in PARP1: Mutations in PARP1 itself can reduce its trapping on DNA, which is a key part of rucaparib's mechanism.
-
Troubleshooting Steps:
-
Sequencing of PARP1: Sequence the PARP1 gene to identify any potential mutations that could alter drug binding or trapping efficiency.
-
-
Issue 2: Managing Treatment-Emergent Adverse Events (TEAEs) in Preclinical Models or Clinical Trials
Question: We are observing significant toxicities in our animal models (or patients in a clinical trial) on long-term rucaparib treatment. How should these be managed?
Answer:
The management of TEAEs is crucial for maintaining treatment duration and patient quality of life. The most common TEAEs with rucaparib include gastrointestinal issues, asthenia/fatigue, and hematological toxicities.[2][3]
Management Strategies:
-
Dose Interruption and Reduction: If adverse reactions are not manageable with supportive care, interrupting treatment or reducing the dose of rucaparib is a standard approach. The recommended dose reduction schedule is typically in 100 mg twice-daily decrements.[4][5]
-
Gastrointestinal TEAEs (Nausea/Vomiting):
-
Prophylactic antiemetics are often recommended.
-
Advise taking rucaparib with food to minimize nausea.
-
-
Hematological TEAEs (Anemia, Thrombocytopenia, Neutropenia):
-
Asthenia/Fatigue:
-
Patient education on energy conservation strategies is important.
-
Rule out other contributing factors such as anemia or hypothyroidism.
-
-
Increased Alanine/Aspartate Aminotransferase (ALT/AST):
-
Monitor liver function tests regularly.
-
Dose interruption or reduction may be required for significant elevations.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term efficacy of rucaparib?
A1: The long-term efficacy of rucaparib has been demonstrated in several clinical trials, most notably the ARIEL3 and Study 10 trials. Efficacy is often measured by progression-free survival (PFS) and objective response rate (ORR).
-
In the ARIEL3 trial for recurrent ovarian cancer maintenance therapy, rucaparib significantly improved PFS compared to placebo in all patient populations (BRCA-mutant, HRD, and the overall intent-to-treat population).[6]
-
In the Study 10 final analysis for patients with relapsed, BRCA-mutant ovarian cancer, rucaparib showed robust antitumor activity with an ORR of 59.3%.[4][7]
Q2: How does platinum sensitivity affect the efficacy of rucaparib?
A2: Platinum sensitivity is a strong predictor of response to rucaparib. Patients with platinum-sensitive disease generally derive more benefit. In an analysis of the ARIEL2 trial, patients with platinum-sensitive disease had a higher ORR and longer PFS compared to those with platinum-resistant or refractory disease.[8]
Q3: What are the key signaling pathways involved in rucaparib resistance?
A3: Several signaling pathways can be altered, leading to rucaparib resistance. These include:
-
Homologous Recombination Repair (HRR) Pathway: Restoration of this pathway is a primary resistance mechanism.
-
PI3K/AKT Pathway: Upregulation of this pathway can promote cell growth and proliferation, counteracting the effects of PARP inhibition.[2]
-
Replication Fork Stability Pathways: Alterations in proteins that protect stalled replication forks can confer resistance.
-
Drug Efflux Pathways: Overexpression of transporters like ABCB1 reduces intracellular drug levels.[2]
Q4: Are there strategies to overcome rucaparib resistance?
A4: Research is ongoing to develop strategies to overcome resistance. Some approaches being investigated include:
-
Combination Therapies: Combining rucaparib with other agents, such as PI3K inhibitors or agents that re-induce HR deficiency.
-
Targeting Resistance Pathways: Developing drugs that specifically inhibit the identified resistance mechanisms.
-
Re-challenge with Platinum-Based Chemotherapy: In some cases, tumors that have developed resistance to PARP inhibitors may regain sensitivity to platinum agents.
Data Presentation
Table 1: Long-Term Efficacy of Rucaparib in the ARIEL3 Trial (Maintenance Therapy)
| Patient Cohort | Median Progression-Free Survival (Rucaparib) | Median Progression-Free Survival (Placebo) | Hazard Ratio (95% CI) |
| BRCA-mutant | 16.6 months | 5.4 months | 0.23 (0.16–0.34) |
| HRD (LOH high) | 13.6 months | 5.4 months | 0.32 (0.24–0.42) |
| Intent-to-Treat | 10.8 months | 5.4 months | 0.36 (0.30–0.45) |
Source: Adapted from data presented on the ARIEL3 trial.[6]
Table 2: Efficacy of Rucaparib in the Study 10 Final Analysis (Treatment)
| Efficacy Endpoint | Value (95% CI) |
| Objective Response Rate (ORR) | 59.3% (45.0–72.4%) |
| Complete Response | 9.3% |
| Partial Response | 50.0% |
| Median Duration of Response | 8.9 months (6.6–12.9) |
| Median Progression-Free Survival | 8.5 months |
Source: Adapted from the final results of Study 10.[4][7]
Experimental Protocols
Protocol 1: Detection of BRCA1/2 Reversion Mutations
Objective: To identify secondary mutations in BRCA1 or BRCA2 that restore the open reading frame in rucaparib-resistant cell lines or patient samples.
Methodology:
-
Sample Collection: Collect genomic DNA from rucaparib-sensitive and -resistant cell lines or from patient tumor biopsies or circulating tumor DNA (ctDNA).
-
DNA Amplification: Use polymerase chain reaction (PCR) to amplify the regions of the BRCA1 and BRCA2 genes that harbor the primary deleterious mutation.
-
Sequencing:
-
Sanger Sequencing: Suitable for analyzing specific, known reversion mutations.
-
Next-Generation Sequencing (NGS): Provides comprehensive coverage and can detect novel and subclonal reversion mutations.
-
-
Data Analysis: Align sequencing reads to the reference genome and analyze for insertions, deletions, or point mutations that restore the correct reading frame.
Protocol 2: DNA Fiber Assay for Replication Fork Stability
Objective: To assess the stability of DNA replication forks in response to rucaparib treatment.
Methodology:
-
Cell Labeling: Sequentially label asynchronous cells with two different thymidine analogs, 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for short durations (e.g., 20-30 minutes each). Treat with rucaparib during or after labeling.
-
Cell Lysis and DNA Spreading: Lyse the cells to release DNA fibers, which are then spread onto glass slides.
-
Immunostaining: Use specific antibodies to detect the incorporated CldU (e.g., with a red fluorophore) and IdU (e.g., with a green fluorophore).
-
Microscopy and Image Analysis: Visualize the labeled DNA fibers using fluorescence microscopy. Measure the length of the CldU and IdU tracks. A shorter IdU track in the presence of rucaparib indicates fork slowing or stalling. Increased degradation of the tracks suggests fork instability.
Mandatory Visualizations
Caption: Rucaparib's mechanism of action and key pathways of acquired resistance.
Caption: Workflow for investigating the mechanisms of rucaparib resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. dovepress.com [dovepress.com]
- 4. Management of Adverse Events During Rucaparib Treatment for Relapsed Ovarian Cancer: A Review of Published Studies and Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
managing hypoglycemia risk with MK-0941 free base
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing hypoglycemia risk and other potential issues during experiments with MK-0941 free base.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-0941?
A1: MK-0941 is an orally active, selective, allosteric glucokinase activator (GKA).[1][2] It enhances the activity of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.[3][4] By activating GK, MK-0941 stimulates insulin secretion from pancreatic β-cells and increases glucose uptake and metabolism in the liver, thereby lowering blood glucose levels.[2][3]
Q2: What is the rationale for the dosing schedule of MK-0941 in clinical studies?
A2: MK-0941 has a relatively short duration of action, with a plasma half-life of approximately 2 hours in mice and dogs.[3] To cover post-meal glucose excursions, it was typically dosed three times a day (t.i.d.) before meals in clinical trials.[1][5][6] This dosing regimen aimed to maximize its glucose-lowering effect after meals while minimizing the risk of hypoglycemia during fasting periods.
Q3: What is the most significant safety concern associated with MK-0941?
A3: The most significant safety concern is an increased risk of hypoglycemia.[1][5][6] Clinical studies have shown a dose-dependent increase in the incidence of hypoglycemic events in patients treated with MK-0941 compared to placebo.[1][7] This is an expected consequence of its mechanism of action, which promotes glucose utilization and insulin secretion.[1]
Q4: Besides hypoglycemia, what other adverse effects have been observed with MK-0941?
A4: In addition to hypoglycemia, clinical trials have reported other adverse effects associated with MK-0941, including elevations in triglycerides and systolic blood pressure.[1][5][6] In some animal studies, cataract formation was observed at high drug exposures, potentially linked to severe and sustained hypoglycemia.[1]
Q5: Why did the glycemic-lowering effect of MK-0941 appear to diminish over time in longer-term studies?
A5: The initial improvements in glycemic control (measured by A1C) observed in the first 14 weeks of a clinical trial were not sustained at 30 weeks.[1][5][8] The precise reason for this lack of durability is not fully understood but may be related to β-cell stress caused by the potent activation of glucokinase, even at low glucose levels, potentially leading to impaired insulin secretion over time.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence of hypoglycemia in animal models. | Dose of MK-0941 is too high for the specific animal model or experimental conditions. | - Review the literature for established dose ranges in your specific model. - Perform a dose-response study to determine the optimal dose with an acceptable safety margin. - Ensure consistent feeding schedules and access to food, as fasting can exacerbate hypoglycemia.[1] |
| Inconsistent or lack of glucose-lowering effect. | - Compound Stability: Improper storage or handling of this compound. - Dosing/Administration: Inaccurate dosing or inefficient oral absorption in the animal model. - Biological Variability: Differences in individual animal response. | - Store MK-0941 according to the manufacturer's instructions. - Verify the accuracy of your dosing solutions and administration technique (e.g., oral gavage). - Increase the number of animals per group to account for biological variability. |
| Elevated triglyceride levels observed in treated animals. | This is a known adverse effect of MK-0941.[1][5][6] The underlying mechanism is not fully elucidated but may be related to the downstream metabolic effects of glucokinase activation. | - Monitor plasma triglyceride levels at baseline and throughout the study. - Consider the potential impact of hypertriglyceridemia on your experimental outcomes. |
| Increased blood pressure in animal subjects. | Another documented side effect of MK-0941.[1][5][6] | - Implement regular blood pressure monitoring in your experimental protocol. - Evaluate whether this effect confounds the interpretation of your primary endpoints. |
Quantitative Data Summary
Table 1: Incidence of Hypoglycemia with MK-0941 (up to 14 weeks)
| Treatment Group | Placebo | MK-0941 (10 mg t.i.d.) | MK-0941 (20 mg t.i.d.) | MK-0941 (30 mg t.i.d.) | MK-0941 (40 mg t.i.d.) |
| Incidence of Hypoglycemia (%) | 8 | 15 | 16 | 15 | 14 |
| Concurrent Glucose ≤50 mg/dL (%) | - | - | - | - | - |
Data from a clinical trial in patients with type 2 diabetes on stable-dose insulin glargine. The incidence in the 20 mg and 40 mg groups was significantly higher than placebo.[1]
Table 2: Efficacy of MK-0941 at 14 Weeks
| Parameter | Placebo | MK-0941 (10 mg t.i.d.) | MK-0941 (20 mg t.i.d.) | MK-0941 (30 mg t.i.d.) | MK-0941 (40 mg t.i.d.) |
| Change in A1C (%) | -0.1 | -0.7 | -0.8 | -0.9 | -0.8 |
| Change in 2-h Post-Meal Glucose (mg/dL) | +9 | -18 | -22 | -28 | -27 |
Placebo-adjusted least squares mean changes from baseline.[1][5][8]
Experimental Protocols
Protocol: Assessment of Hypoglycemia Risk in a Diabetic Mouse Model
-
Animal Model: Utilize a validated diabetic mouse model, such as db/db mice or high-fat diet-fed streptozotocin-treated mice.[9]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Randomly assign mice to vehicle control and MK-0941 treatment groups (e.g., 3, 10, and 30 mg/kg).
-
Baseline Blood Glucose: Measure baseline blood glucose from tail vein blood using a calibrated glucometer.
-
Dosing: Administer MK-0941 or vehicle via oral gavage.
-
Blood Glucose Monitoring: Monitor blood glucose at regular intervals post-dosing (e.g., 0.5, 1, 2, 4, and 6 hours) to capture the glucose nadir.
-
Hypoglycemia Definition: Define hypoglycemia based on a predetermined blood glucose threshold (e.g., <50 mg/dL).
-
Data Analysis: Compare the incidence of hypoglycemia and the magnitude of glucose reduction across treatment groups.
Visualizations
Caption: Signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.
Caption: Workflow for assessing hypoglycemia risk of MK-0941 in vivo.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: MK-0941 Free Base and Increased Triglyceride Levels
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the observation of increased triglyceride levels during experiments with MK-0941 free base, a glucokinase (GK) activator.
Frequently Asked Questions (FAQs)
Q1: Is an increase in triglyceride levels an expected outcome when using MK-0941?
A1: Yes, an increase in plasma triglyceride levels is a documented effect associated with the administration of MK-0941 and other glucokinase activators (GKAs).[1][2][3] Clinical studies with MK-0941 have reported modest median percent increases in triglycerides, up to 19% relative to placebo.[1] This effect is considered to be mechanism-based, linked to the activation of glucokinase in the liver.
Q2: What is the underlying mechanism for MK-0941-induced hypertriglyceridemia?
A2: The primary mechanism is the stimulation of hepatic de novo lipogenesis (DNL). MK-0941 allosterically activates glucokinase, the rate-limiting enzyme in hepatic glucose metabolism. This leads to an increased conversion of glucose to glucose-6-phosphate, which in turn enhances glycolytic flux. The resulting increase in acetyl-CoA, a key substrate for fatty acid synthesis, drives the production of fatty acids and subsequently triglycerides in the liver.
Q3: Does the increase in triglycerides occur in both in vivo and in vitro models?
A3: The increase in triglyceride levels is primarily an in vivo systemic effect observed in animal models and human clinical trials.[1] While MK-0941 does increase glucose uptake and metabolism in isolated hepatocytes, the subsequent hypertriglyceridemia is a result of complex physiological processes involving hepatic lipid production and secretion into the bloodstream.
Q4: How does the dosage of MK-0941 relate to the increase in triglyceride levels?
Troubleshooting Guide
Issue: Unexpectedly High or Variable Triglyceride Levels in Experimental Animals
If you are observing triglyceride levels that are higher than anticipated or show significant variability between subjects, consider the following troubleshooting steps:
1. Standardize Experimental Conditions:
-
Fasting State: The fasting state of the animal model is critical for accurate triglyceride measurement. Ensure a consistent fasting period (typically 4-6 hours for mice) before blood collection.[4] Triglyceride levels can fluctuate significantly with food intake.
-
Dosing and Formulation: Verify the accuracy of your this compound formulation and dosing regimen. Inconsistent dosing can lead to variable pharmacodynamic effects. Refer to the experimental protocols for formulation guidance.
-
Animal Model: Be aware that the metabolic state of your animal model (e.g., diet-induced obesity, genetic models like db/db mice) can influence the magnitude of the hypertriglyceridemic response to GK activation.
2. Review Blood Collection and Processing Technique:
-
Sample Collection: Use a consistent method for blood collection (e.g., tail vein, retro-orbital).
-
Anticoagulant: Use an appropriate anticoagulant (e.g., EDTA) to prevent clotting, which can interfere with lipid analysis.
-
Sample Handling: Process blood samples promptly to separate plasma and store at -80°C to prevent lipid degradation.
3. Consider Potential Confounding Factors:
-
Diet: The composition of the animal diet, particularly the carbohydrate and fat content, can significantly impact baseline triglyceride levels and the response to MK-0941.
-
Stress: Animal stress can influence metabolic parameters. Handle animals consistently and minimize stressors during experiments.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of MK-0941 on plasma triglyceride levels from a clinical study in patients with type 2 diabetes.
Table 1: Median Percent Change in Triglycerides from Baseline at Week 14
| Treatment Group (t.i.d. a.c.) | Median Percent Change from Baseline | Placebo-Adjusted Median Percent Change |
| Placebo | -5.8% | - |
| MK-0941 10 mg | +1.6% | +7.4% |
| MK-0941 20 mg | +13.2% | +19.0% |
| MK-0941 30 mg | +1.8% | +7.6% |
| MK-0941 40 mg | +11.1% | +16.9% |
Data adapted from Meininger et al., Diabetes Care, 2011.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of MK-0941 on Plasma and Hepatic Triglycerides in a Diet-Induced Obesity Mouse Model
This protocol is a composite based on standard methodologies for evaluating the effects of metabolic compounds on lipid profiles in rodents.
1. Animal Model and Diet:
- Use male C57BL/6J mice, 6-8 weeks old.
- Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks. A control group should be maintained on a standard chow diet.
2. MK-0941 Formulation and Administration:
- Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
- Administer MK-0941 or vehicle daily via oral gavage for the desired study duration (e.g., 4 weeks). Doses can range from 1 mg/kg to 30 mg/kg.
3. Blood and Tissue Collection:
- At the end of the treatment period, fast the mice for 4-6 hours.
- Collect blood via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.
- Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
- Perfuse the liver with ice-cold PBS, then excise and weigh a portion of the liver. Snap-freeze in liquid nitrogen and store at -80°C.
4. Triglyceride Measurement:
- Plasma Triglycerides: Use a commercial colorimetric assay kit to determine plasma triglyceride concentrations according to the manufacturer's instructions.
- Hepatic Triglycerides:
- Homogenize a known weight of the frozen liver tissue in a suitable buffer.
- Extract total lipids from the homogenate using a method such as the Folch extraction (chloroform:methanol).
- Dry the lipid extract and resuspend in a solvent compatible with the triglyceride assay kit.
- Measure triglyceride content using a commercial kit and normalize to the weight of the liver tissue.
Visualizations
Below are diagrams illustrating key concepts related to the effects of MK-0941.
Caption: Signaling pathway of MK-0941 induced triglyceride synthesis.
Caption: Experimental workflow for assessing triglyceride levels.
Caption: Troubleshooting logic for unexpected triglyceride results.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal fasting duration for mice as assessed by metabolic status - PMC [pmc.ncbi.nlm.nih.gov]
effects of MK-0941 free base on blood pressure in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of MK-0941 on blood pressure in animal models.
Important Clarification: MK-0941 vs. Maximakinin (MK)
Before proceeding, it is crucial to distinguish between two different compounds that may be referred to as "MK" in scientific literature:
-
MK-0941 : A glucokinase activator investigated for the treatment of type 2 diabetes. Clinical studies in humans have associated MK-0941 with an increase in blood pressure.[1][2][3]
-
Maximakinin (MK) : A peptide that has been shown to have an antihypertensive (blood pressure-lowering) effect in animal models, specifically in spontaneously hypertensive rats (SHRs).[4][5]
This guide focuses on MK-0941 . The inclusion of data and protocols related to maximakinin is for illustrative purposes due to the detailed cardiovascular research available for that compound and the potential for confusion in nomenclature.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of MK-0941 on blood pressure in animal models?
A1: The available scientific literature from the provided search results does not contain studies on the effects of MK-0941 on blood pressure in animal models. However, clinical trials in human patients with type 2 diabetes have shown that MK-0941 is associated with elevations in systolic blood pressure .[1][2][3] Therefore, researchers should be prepared to potentially observe a hypertensive effect in animal studies.
Q2: Why did my animal study show an increase in blood pressure with MK-0941? I was expecting a decrease.
A2: An increase in blood pressure would be consistent with findings from human clinical trials where MK-0941 was associated with elevated systolic blood pressure.[1][2][3] The expectation of a decrease may stem from confusion with a different compound, maximakinin (also abbreviated as MK), which has demonstrated antihypertensive effects in rats.[4][5] It is essential to ensure you are working with the correct compound and have reviewed the appropriate literature.
Q3: Are there any known mechanisms for the hypertensive effect of MK-0941?
A3: The provided search results do not describe a specific mechanism for the hypertensive effects of the glucokinase activator MK-0941.
Q4: I am seeing inconsistent blood pressure readings in my study. What could be the cause?
A4: Inconsistent blood pressure readings can arise from several factors, including:
-
Animal stress : Ensure proper acclimatization of the animals to the experimental setup and handling procedures.
-
Measurement technique : Whether using tail-cuff, telemetry, or arterial catheters, ensure the methodology is consistent and the equipment is calibrated correctly.
-
Anesthesia : If used, the type and depth of anesthesia can significantly impact blood pressure.
-
Dosing and formulation : Inconsistent dosing or issues with the stability and solubility of the MK-0941 free base formulation can lead to variable exposure and, consequently, variable physiological responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Hypertensive Effect | This may be an on-target effect of MK-0941, as seen in human studies.[1][2][3] | - Verify the identity and purity of your this compound. - Conduct a dose-response study to characterize the effect. - Consider investigating potential mechanisms, such as effects on the renin-angiotensin system, sympathetic nervous system activity, or direct vascular effects. |
| High Variability in Blood Pressure Data | - Improper animal handling and stress. - Inconsistent experimental conditions. - Issues with the blood pressure measurement system. | - Allow for an adequate acclimatization period. - Standardize all experimental procedures, including time of day for measurements. - Validate your blood pressure measurement system and perform regular calibrations. |
| Difficulty Dissolving this compound | Poor solubility of the compound in the chosen vehicle. | - Consult the manufacturer's instructions for recommended solvents. - Test different biocompatible vehicles (e.g., solutions with cyclodextrins, co-solvents) for improved solubility. - Ensure the formulation is stable and does not precipitate upon administration. |
Data Presentation
Table 1: Change in Systolic Blood Pressure (SBP) in Human Clinical Trial of MK-0941 at Week 14
| Treatment Group | Mean Change from Baseline in SBP (mmHg) |
| Placebo | Not specified, used as baseline for comparison |
| MK-0941 (10 mg) | Small mean increases |
| MK-0941 (20 mg) | Small mean increases |
| MK-0941 (30 mg) | Small mean increases |
| MK-0941 (40 mg) | Statistically significant increase vs. placebo |
This table is a qualitative summary based on the description in the clinical trial results, which noted small mean increases from baseline in SBP with MK-0941, with a statistically significant difference for the 40 mg dose compared to placebo.[1]
Experimental Protocols
Protocol 1: Human Clinical Trial for MK-0941
-
Objective : To assess the efficacy and safety of the glucokinase activator MK-0941 in patients with type 2 diabetes.[2]
-
Study Design : Double-blind, randomized, placebo-controlled study.[2]
-
Participants : 587 patients with type 2 diabetes on stable-dose insulin glargine.[2]
-
Intervention : Patients were randomized to receive MK-0941 (10, 20, 30, or 40 mg) or a matching placebo three times a day before meals.[2]
-
Duration : An initial 14-week dose-ranging phase followed by a 40-week treatment phase.[2]
-
Primary Endpoint : Change from baseline in A1C at Week 14.[2]
-
Safety Assessments : Included monitoring of adverse events, hypoglycemia, triglycerides, and blood pressure.[1][2]
Protocol 2: Antihypertensive Effect of Maximakinin (MK) in Spontaneously Hypertensive Rats (SHRs)
-
Objective : To investigate the antihypertensive effects of maximakinin (MK) in SHRs.[4][5]
-
Animal Model : Spontaneously Hypertensive Rats (SHRs).[4][5]
-
Blood Pressure Measurement : The effects of MK on arterial blood pressure were observed. While the specific technique is not detailed in the abstract, in vivo blood pressure in rats is typically measured via tail-cuff plethysmography or radiotelemetry.
-
Cell Culture Experiments : Human umbilical vein endothelial cells (HUVECs) were used to study the molecular mechanisms.[4][5]
-
Molecular Analysis :
-
Pharmacological Inhibition :
-
AMPK inhibitor : Compound C was used to block the effect of MK on nitric oxide generation.[5]
-
ERK1/2 inhibitor : U0126 was used to assess its effect on Connexin 43 phosphorylation.[5]
-
p38 inhibitor : SB203580 was used.[5]
-
Bradykinin B2 receptor inhibitor : HOE-140 was used to investigate the upstream receptor involvement.[5]
-
Visualizations
Signaling Pathway for Maximakinin (MK) Antihypertensive Effect
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing MK-0941 free base dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0941 free base. The information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-0941?
A1: MK-0941 is an allosteric activator of glucokinase (GK), an enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3][4][5] By binding to an allosteric site on the GK enzyme, MK-0941 increases the enzyme's affinity for glucose.[5] This leads to enhanced glucose phosphorylation, which in turn stimulates insulin secretion from pancreatic β-cells and increases glucose uptake and metabolism in the liver.[2][5][6][7]
Q2: What are the known side effects associated with MK-0941 from clinical studies?
A2: Clinical trials with MK-0941 in patients with type 2 diabetes were terminated due to an unfavorable safety profile.[3][4] The most significant side effects reported were:
-
Hypoglycemia: An increased incidence of low blood sugar was observed.[1][8][9]
-
Elevated Triglycerides: MK-0941 was associated with an increase in plasma triglyceride levels.[1][8][9]
-
Increased Blood Pressure: An elevation in both systolic and diastolic blood pressure was reported.[1][8][9]
It's also important to note that the initial improvements in glycemic control were not sustained over a 30-week period in a clinical study.[8][9]
Q3: Why does a glucokinase activator like MK-0941 cause hypoglycemia?
A3: Glucokinase activators enhance the glucose-sensing and metabolism capabilities of pancreatic β-cells and the liver, even at low glucose concentrations.[2][10] This potent, glucose-independent activation can lead to excessive insulin secretion relative to the actual blood glucose level, thereby driving glucose into cells and causing it to drop to hypoglycemic levels.[1][2]
Q4: What is the reported potency of MK-0941?
A4: The potency of MK-0941, as measured by its half-maximal effective concentration (EC50), is dependent on the glucose concentration. In the presence of 2.5 mM glucose, the EC50 for recombinant human glucokinase is approximately 240 nM.[6][11][12][13] At a higher glucose concentration of 10 mM, the EC50 is approximately 65 nM.[6][11][12][13]
Troubleshooting Guide: Optimizing MK-0941 Dosage to Minimize Side Effects
This guide provides a systematic approach for researchers to optimize the dosage of MK-0941 in preclinical experimental models, with a focus on minimizing the known side effects of hypoglycemia, hypertriglyceridemia, and hypertension.
Problem: Observed Hypoglycemia in an Animal Model
| Troubleshooting Step | Rationale | Experimental Action |
| 1. Confirm Hypoglycemic Event | Ensure the observed low blood glucose is a true event and not an artifact. | Immediately measure blood glucose using a calibrated glucometer. If possible, collect a blood sample for plasma glucose analysis. |
| 2. Dose De-escalation | The primary driver of hypoglycemia is excessive glucokinase activation. Reducing the dose is the most direct way to mitigate this effect. | Reduce the dose of MK-0941 by 25-50% in the next experimental cohort. |
| 3. Fed vs. Fasted State Administration | The risk of hypoglycemia is higher in a fasted state when glucose levels are already low. | Administer MK-0941 to animals in a fed state or co-administer with a glucose source. |
| 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Understanding the relationship between drug concentration and glucose-lowering effect can help in designing a more optimal dosing regimen. | Measure plasma concentrations of MK-0941 at various time points after dosing and correlate with blood glucose levels. |
Problem: Elevated Triglycerides in an Animal Model
| Troubleshooting Step | Rationale | Experimental Action |
| 1. Baseline and Longitudinal Monitoring | Establish a clear baseline and track changes over time to confirm a drug-related effect. | Measure plasma triglycerides before initiating MK-0941 treatment and at regular intervals throughout the study. |
| 2. Dose-Response Assessment | Determine if the increase in triglycerides is dose-dependent. | Test multiple dose levels of MK-0941 and measure the corresponding changes in plasma triglycerides. |
| 3. Investigate Hepatic Lipid Metabolism | Chronic activation of hepatic glucokinase may promote de novo lipogenesis. | Analyze the expression of key lipogenic genes in liver tissue (e.g., SREBP-1c, FASN, ACC). Perform histological analysis of liver sections to check for steatosis. |
Problem: Increased Blood Pressure in an Animal Model
| Troubleshooting Step | Rationale | Experimental Action |
| 1. Acclimatize Animals to Measurement Procedure | Stress from handling can artificially inflate blood pressure readings. | Acclimatize animals to the blood pressure measurement device and procedure for several days before starting the experiment. |
| 2. Continuous Monitoring | Obtain a more comprehensive picture of the cardiovascular effects. | If available, use telemetry to continuously monitor blood pressure and heart rate in freely moving animals. |
| 3. Dose-Response Relationship | Establish if the hypertensive effect is related to the dose of MK-0941. | Measure blood pressure at different dose levels of MK-0941. |
Data Presentation
Table 1: Summary of Adverse Events in a Phase II Clinical Trial of MK-0941
| Adverse Event | Placebo | MK-0941 (10 mg) | MK-0941 (20 mg) | MK-0941 (30 mg) | MK-0941 (40 mg) |
| Hypoglycemia Incidence | Lower | Significantly Higher | Significantly Higher | Significantly Higher | Significantly Higher |
| Triglyceride Levels | No significant change | Modest Increase | Modest Increase | Modest Increase | Up to 19% increase relative to placebo |
| Systolic Blood Pressure | No significant change | Small Increase | Small Increase | Small Increase | Statistically significant increase |
| Diastolic Blood Pressure | No significant change | No significant difference | No significant difference | No significant difference | No significant difference |
Note: This table is a qualitative summary based on the reported outcomes of a clinical study. The study was conducted in patients with type 2 diabetes receiving insulin glargine.[1][8][9]
Experimental Protocols
Protocol 1: Assessment of In Vitro Glucokinase Activation
-
Objective: To determine the EC50 of MK-0941 for glucokinase activation.
-
Materials: Recombinant human glucokinase, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase, 96-well plates, plate reader.
-
Method:
-
Prepare a reaction buffer containing a fixed concentration of glucose (e.g., 2.5 mM or 10 mM).
-
Serially dilute MK-0941 to create a range of concentrations.
-
Add the reaction buffer, recombinant glucokinase, and MK-0941 dilutions to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP and the coupling enzyme system (NADP+ and glucose-6-phosphate dehydrogenase).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the reaction velocity for each concentration of MK-0941.
-
Plot the velocity against the log of the MK-0941 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Assessment of Insulin Secretion from Isolated Pancreatic Islets
-
Objective: To evaluate the effect of MK-0941 on glucose-stimulated insulin secretion.
-
Materials: Isolated pancreatic islets (e.g., from rat or mouse), Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations, MK-0941, insulin ELISA kit.
-
Method:
-
Pre-incubate isolated islets in low-glucose KRBB (e.g., 2.8 mM glucose) for 1-2 hours.
-
Incubate groups of islets with different concentrations of MK-0941 in KRBB containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose for 1 hour.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the islet number or DNA content.
-
Protocol 3: Monitoring for Side Effects in a Rodent Model
-
Objective: To assess the in vivo dose-dependent effects of MK-0941 on blood glucose, triglycerides, and blood pressure.
-
Materials: Animal model (e.g., db/db mice or high-fat diet-fed mice), MK-0941, vehicle control, glucometer, blood collection supplies, triglyceride assay kit, non-invasive blood pressure measurement system.
-
Method:
-
Acclimatize animals to handling and measurement procedures.
-
Establish baseline measurements for blood glucose, plasma triglycerides, and blood pressure.
-
Administer MK-0941 or vehicle control orally at various dose levels.
-
Hypoglycemia Monitoring: Measure blood glucose from tail vein at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-dosing.
-
Triglyceride Monitoring: Collect blood samples at baseline and at the end of the study period for plasma triglyceride analysis.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using a tail-cuff system at baseline and at specified time points after dosing.
-
Analyze the data to determine the dose-response relationship for both the desired glucose-lowering effect and the observed side effects.
-
Visualizations
Caption: Mechanism of action of MK-0941 in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for MK-0941 dosage optimization.
Caption: Logical flow for troubleshooting adverse events with MK-0941.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
potential off-target effects of MK-0941 free base in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target and mechanism-based adverse effects of MK-0941 free base. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-0941?
MK-0941 is a selective, orally active, allosteric glucokinase activator (GKA).[1][2] Glucokinase (GK), also known as hexokinase subtype IV, plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and mediating glucose disposal in the liver.[2][3] MK-0941 enhances the activity of glucokinase, which leads to increased glucose uptake and insulin secretion.[1][4]
Q2: What are the known potential off-target or adverse effects of MK-0941 in research?
While MK-0941 is reported to be highly selective for glucokinase over other hexokinase isoforms (≥100-fold), its use has been associated with several mechanism-based adverse effects.[2][5] These are primarily extensions of its potent glucokinase activation. Key observations from preclinical and clinical studies include:
-
Hypoglycemia: Overstimulation of glucokinase can disrupt the normal threshold for glucose-stimulated insulin secretion, leading to an increased risk of hypoglycemia.[2][5]
-
Increased Triglycerides: Chronic activation of hepatic glucokinase may promote de novo lipogenesis, resulting in elevated plasma triglyceride levels.[2][6]
-
Increased Blood Pressure: Clinical studies have reported an association between MK-0941 treatment and increases in both systolic and diastolic blood pressure.[2][7]
-
Lack of Sustained Efficacy: Prolonged treatment with MK-0941 has been shown to lead to a deterioration of glycemic control.[2][6] This may be due to β-cell stress caused by the potent and continuous stimulation of insulin secretion, even at low glucose concentrations.[3]
Q3: How does the potency of MK-0941 vary with glucose concentration?
The activating effect of MK-0941 on glucokinase is dependent on the ambient glucose concentration. It is more potent at higher glucose levels.
Quantitative Data Summary
Table 1: In Vitro Potency of MK-0941 on Human Glucokinase
| Parameter | Condition | Value | Reference |
| EC₅₀ | 2.5 mM Glucose | 240 nM | [1][4] |
| EC₅₀ | 10 mM Glucose | 65 nM | [1][4] |
| S₀.₅ for Glucose | 1 µM MK-0941 | Decreased from 6.9 to 1.4 mM | [1][4] |
Table 2: Observed Clinical and Preclinical Effects of MK-0941
| Effect | Observation | Species | Reference |
| Hypoglycemia | Increased risk of clinically significant events (OR 2.120) | Human | [5] |
| Hypoglycemia | Increased risk of any hypoglycemic event (OR 1.584) | Human | [5] |
| Triglycerides | Modest median percent increase (up to 19% relative to placebo) | Human | [2] |
| Blood Pressure | Associated with significant increases in systolic and diastolic BP | Human | [2][7] |
| Insulin Secretion | 17-fold increase with 10 µM MK-0941 | Isolated Rat Islets | [4] |
| Glucose Uptake | Up to 18-fold increase with 10 µM MK-0941 | Isolated Rat Hepatocytes | [4] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high levels of insulin secretion in vitro at low glucose concentrations. | Overstimulation of glucokinase by MK-0941. | Titrate MK-0941 concentration carefully. Consider running parallel experiments with a less potent glucokinase activator for comparison. |
| Cell stress or apoptosis observed in pancreatic β-cell cultures with prolonged exposure. | Potent and continuous glucokinase activation leading to β-cell exhaustion. | Limit the duration of exposure to MK-0941. Include recovery periods in your experimental design. Monitor markers of cellular stress. |
| In vivo studies show a decline in glucose-lowering efficacy over time. | Potential for β-cell desensitization or stress. | Measure insulin levels at multiple time points to assess β-cell function. Consider intermittent dosing schedules. |
| Elevated lipid levels in plasma or accumulation in hepatocytes in vivo. | Increased de novo lipogenesis due to sustained hepatic glucokinase activation. | Monitor plasma triglycerides and cholesterol. Perform histological analysis of liver tissue to assess lipid accumulation. |
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol is based on methodologies described in the literature for assessing the effect of compounds on glucokinase activity.
Objective: To determine the EC₅₀ of MK-0941 for the activation of recombinant human glucokinase at different glucose concentrations.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Glucose-6-phosphate dehydrogenase
-
ATP
-
NADP⁺
-
D-Glucose
-
Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MK-0941 in DMSO.
-
Create a serial dilution of MK-0941 in the assay buffer.
-
Prepare assay mixtures containing all components except the enzyme for different final glucose concentrations (e.g., 2.5 mM and 10 mM).
-
-
Assay Protocol:
-
Add the serially diluted MK-0941 or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the assay mixture containing glucose to the wells.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Plot the reaction velocity against the logarithm of the MK-0941 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
Signaling Pathway of MK-0941 Action
Caption: Mechanism of MK-0941 in pancreatic β-cells and hepatocytes.
Experimental Workflow for In Vivo Efficacy and Safety Assessment
Caption: Workflow for assessing MK-0941 in a diabetic animal model.
Logical Relationship of MK-0941's Effects
Caption: Cause-and-effect relationships of MK-0941's actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the waning glycemic response to MK-0941 free base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the glucokinase activator, MK-0941, with a specific focus on addressing the observed waning glycemic response.
Frequently Asked Questions (FAQs)
Q1: What is MK-0941 and what is its mechanism of action?
MK-0941 is a selective, orally active, allosteric activator of glucokinase (GK), also known as hexokinase subtype IV.[1][2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and mediating glucose disposal in the liver.[1] By activating GK, MK-0941 enhances glucose sensing in β-cells, leading to increased insulin secretion, and promotes glucose uptake and metabolism in hepatocytes.[2][3]
Q2: What is the "waning glycemic response" observed with MK-0941?
The waning glycemic response refers to the clinical observation that the initial improvements in glycemic control (e.g., reductions in A1C and post-meal glucose) with MK-0941 treatment are not sustained over a prolonged period.[1][4][5][6] In clinical trials, patients treated with MK-0941 showed significant glycemic improvement at 14 weeks, but this effect diminished by 30 weeks of treatment.[1][4][5][6]
Q3: What are the potential causes for the waning glycemic response to MK-0941?
While the exact mechanism is not definitively determined, evidence suggests the following contributing factors:
-
β-cell Stress: MK-0941 is a potent activator of glucokinase, causing maximal stimulation of insulin secretion even at low glucose concentrations.[7][8] This constant, high level of stimulation may lead to β-cell stress and, over time, impair insulin secretion capacity.[7]
-
Disruptions in Hepatic Glucose Metabolism: Chronic treatment with MK-0941 may lead to changes in the liver. While increasing glucokinase activity, it might also lead to a relative increase in glucose-6-phosphatase (G6Pase) activity, which could counteract the glucose-lowering effect by increasing hepatic glucose production.[9]
-
Compound-Specific Properties: The way MK-0941 interacts with the glucokinase enzyme, potentially "locking" it in an active state, might contribute to the overstimulation and subsequent waning effect.[8] This is in contrast to other glucokinase activators like dorzagliatin, which exhibit a more glucose-dependent and gradual activation.[7][8]
Q4: Are there any known off-target effects of MK-0941?
Clinical trials with MK-0941 reported several adverse effects, including an increased incidence of hypoglycemia, elevations in triglycerides and blood pressure.[1][4][5][6] The increase in triglycerides may be linked to the increased glucokinase activity in the liver, promoting de novo lipogenesis.[1]
Troubleshooting Guide
Issue 1: Diminished or No Glycemic Response in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response curve to determine the optimal EC50 for MK-0941 in your specific cell line and glucose conditions. The reported EC50 values are 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose for recombinant human glucokinase.[2][10] |
| Cell Health and Viability | Ensure cells are healthy and within a suitable passage number. High passage numbers can lead to altered cellular responses. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm cell health. |
| Inadequate Pre-incubation Time | Optimize the pre-incubation time with MK-0941 before initiating the glucose uptake or insulin secretion assay. A typical starting point is 30-60 minutes.[11] |
| Suboptimal Glucose Concentration | The activity of MK-0941 is glucose-dependent. Ensure the glucose concentration in your assay medium is appropriate to observe the desired effect. Test a range of glucose concentrations (e.g., from basal to stimulating levels). |
| Compound Stability and Storage | MK-0941 free base should be stored at -20°C for up to one month or -80°C for up to six months.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Ensure proper dissolution in a suitable solvent like DMSO.[12] |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to achieve a consistent cell number per well. Visually inspect plates after seeding to confirm even distribution. |
| Edge Effects in Multi-well Plates | To minimize temperature and humidity gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile media or PBS. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Timing of Assay Steps | For kinetic assays like glucose uptake, the timing of adding and removing reagents is critical. Stagger the addition of reagents to ensure consistent incubation times across all wells. |
Quantitative Data Summary
Table 1: In Vitro Activity of MK-0941
| Parameter | Value | Conditions |
| EC50 for human glucokinase | 240 nM | 2.5 mM glucose[2][10] |
| EC50 for human glucokinase | 65 nM | 10 mM glucose[2][10] |
| S0.5 for glucose (with 1 µM MK-0941) | 1.4 mM | Recombinant human glucokinase[3] |
| S0.5 for glucose (without MK-0941) | 6.9 mM | Recombinant human glucokinase[3] |
| Increase in insulin secretion | 17-fold | Isolated rat islets (10 µM MK-0941)[3] |
| Increase in glucose uptake | 18-fold | Isolated rat hepatocytes (30 µM MK-0941)[2] |
Table 2: Clinical Trial Data for MK-0941 (at 14 weeks)
| Parameter | Change from Baseline (Placebo-Adjusted) |
| A1C | -0.8%[1][4][5][6] |
| 2-hour Post-meal Glucose (PMG) | -37 mg/dL (-2 mmol/L)[1][4][5][6] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay (Colorimetric)
-
Cell Seeding and Starvation:
-
Seed cells (e.g., hepatocytes or muscle cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, gently wash the cells with PBS and then starve them in serum-free, low-glucose medium for 2-4 hours.
-
-
Inhibitor/Activator Treatment:
-
Remove the starvation medium and add fresh serum-free medium containing the desired concentration of MK-0941 or vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM.
-
Incubate for 10-20 minutes at 37°C. This time should be kept short to measure the initial rate of uptake.
-
-
Stop and Wash:
-
To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS. Incomplete washing is a major source of high background.
-
-
Cell Lysis and NAD(P) Degradation:
-
Lyse the cells using an appropriate extraction buffer.
-
Heat the lysate at 85-90°C for 40 minutes to degrade any endogenous NAD(P).
-
-
Detection:
-
Cool the samples on ice and add a neutralization buffer.
-
Add the detection reagent mix, which will lead to the generation of a colored product in the presence of the accumulated 2-DG-6-phosphate (2-DG6P).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 2: In Vitro Insulin Secretion Assay from Isolated Islets
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.
-
Culture the isolated islets in a suitable culture medium for 24-48 hours to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in a multi-well plate (e.g., 10-15 islets per well).
-
Pre-incubate the islets for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM).
-
-
Stimulation:
-
Remove the pre-incubation buffer and replace it with KRB buffer containing different glucose concentrations (e.g., basal, and stimulatory levels like 16.7 mM) with or without various concentrations of MK-0941 or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an appropriate method such as ELISA or radioimmunoassay.
-
The islets can be lysed to measure total insulin content for normalization.
-
Visualizations
Caption: Simplified signaling pathway of MK-0941 in pancreatic β-cells.
Caption: Experimental workflow for an in vitro glucose uptake assay.
Caption: Troubleshooting logic for investigating a waning glycemic response.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Disruptions in hepatic glucose metabolism are involved in the diminished efficacy after chronic treatment with glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
stability of MK-0941 free base in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MK-0941 free base under various experimental conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) - Stability and Handling of this compound
Q1: How should solid this compound be stored for long-term stability?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years[1]. For shorter periods, storage at 4°C is also acceptable, ensuring the container is sealed and protected from moisture[2]. The compound is typically shipped at room temperature, and this has no impact on its short-term stability[1][2].
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used. Solubility is highest in DMSO (up to 100 mg/mL) and DMF (20 mg/mL), and lower in ethanol (5 mg/mL)[1][2]. For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often employed to achieve a clear solution.
Q3: What are the recommended storage conditions and duration for this compound stock solutions?
A3: Stock solutions of this compound in a solvent like DMSO should be stored under specific conditions to maintain stability. For long-term storage, it is recommended to keep the solution at -80°C, where it can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month[2]. It is crucial to keep the solutions in sealed containers to prevent moisture absorption and potential degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for MK-0941 are not publicly available, it is a standard practice in pharmaceutical development to assess the light sensitivity of new drug substances. According to ICH Q1B guidelines, photostability testing involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-ultraviolet light. Researchers should consider performing a photostability study to determine if light protection is necessary during experiments and storage.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of a compound in aqueous solutions can be significantly influenced by pH. Forced degradation studies, as recommended by ICH guidelines, typically involve exposing the drug substance to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess its hydrolytic stability. While specific data for MK-0941 is not available, researchers should be aware that extreme pH conditions could lead to hydrolysis of labile functional groups. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of MK-0941 in aqueous buffer | Low aqueous solubility of the free base. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the experimental system.- Use a sonicator to aid dissolution after dilution.- Prepare the working solution fresh and use it immediately. |
| Inconsistent experimental results | Degradation of MK-0941 stock solution. | - Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.- Store stock solutions at the recommended temperature (-80°C for long-term, -20°C for short-term) in tightly sealed vials.- Prepare fresh working solutions for each experiment from a recently thawed aliquot. |
| Loss of compound activity over time | Potential degradation due to experimental conditions (e.g., temperature, pH, light). | - Conduct a pilot stability study under your specific experimental conditions to assess the stability of MK-0941 over the duration of the experiment.- If sensitivity is observed, take appropriate measures such as protecting the solution from light, controlling the temperature, and using a buffered solution to maintain a stable pH. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Perform a forced degradation study to intentionally generate and identify potential degradation products.- This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants. |
Quantitative Data Summary
The following tables present hypothetical data from a typical forced degradation study on this compound. This data is for illustrative purposes only to guide researchers in presenting their own findings and is not based on published experimental results for MK-0941.
Table 1: Stability of this compound in Solution Under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Recovery of MK-0941 (Illustrative) | Appearance of Solution (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | Clear, colorless |
| 0.1 M NaOH | 24 hours | 60°C | 78.5% | Clear, slight yellow tint |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1% | Clear, colorless |
| Thermal (Solid) | 48 hours | 80°C | 98.5% | No change |
| Photostability (Solution) | 7 days | Room Temp | 95.8% | Clear, colorless |
Table 2: Summary of Potential Degradation Products (Illustrative)
| Stress Condition | Number of Degradation Products Detected (Illustrative) | Major Degradation Product (RRT) (Illustrative) |
| 0.1 M HCl | 2 | 0.85 |
| 0.1 M NaOH | 3 | 0.72 |
| 3% H₂O₂ | 1 | 0.91 |
| Thermal (Solid) | 1 (minor) | 1.15 |
| Photostability (Solution) | 1 | 1.08 |
RRT: Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic, Oxidative, and Thermal Stress)
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and expose it to 80°C in a calibrated oven for 48 hours.
-
After exposure, dissolve the solid in the initial solvent to a known concentration and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact MK-0941 from any degradation products.
Protocol 2: Photostability Testing
This protocol is based on ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that conforms to the ICH Q1B guideline, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls by a stability-indicating HPLC method. Compare the results to quantify any degradation due to light exposure.
Visualizations
Signaling Pathway of MK-0941
MK-0941 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. By activating GK, MK-0941 enhances glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and promotes glucose uptake and glycogen synthesis in the liver.
Caption: Simplified signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like MK-0941.
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Variability in MK-0941 Free Base Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with MK-0941 free base.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our enzyme kinetics assay results with this compound. What are the potential causes?
A1: Variability in enzyme kinetics assays can stem from several factors. These include inconsistencies in the preparation of the this compound stock solution, such as incomplete dissolution or precipitation. The stability of the compound in the assay buffer, particularly over the duration of the experiment, can also be a factor. Additionally, the physical properties of the solid compound, such as its potential for polymorphism and hygroscopicity, can lead to weighing errors and inconsistent concentrations between experiments.[1][2][3][4][5] It is also important to control for variables inherent to the enzyme assay itself, such as temperature, pH, and buffer conditions.[6]
Q2: How can we ensure consistent and complete solubilization of this compound for our experiments?
A2: this compound has specific solubility characteristics. To ensure consistent solubilization, it is crucial to use the appropriate solvent and preparation method. For in vitro studies, DMSO is a common solvent. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity. For in vivo formulations, specific solvent systems are required. One such system involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[7] Always ensure the compound is fully dissolved before use, employing methods like vortexing or sonication if necessary.
Q3: What are the recommended storage conditions for this compound solid and its solutions to maintain stability?
A3: Proper storage is critical to maintaining the integrity of this compound. The solid, crystalline form should be stored at -20°C and protected from moisture.[8] Stock solutions, typically in DMSO, should be stored at -20°C or -80°C for long-term stability.[7] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When stored at -20°C, solutions are generally stable for at least one month.[7]
Q4: Could polymorphism of this compound be a source of our experimental variability?
Q5: Is this compound hygroscopic, and could this be affecting our results?
A5: The hygroscopicity of this compound has not been explicitly detailed in the available literature. However, many pharmaceutical solids have a tendency to absorb moisture from the atmosphere.[9][10][11] If the compound is hygroscopic, it can lead to significant errors in weighing, resulting in lower-than-expected concentrations in your experiments.[10] To mitigate this potential issue, it is best practice to handle the solid compound in a controlled environment with low humidity, such as a glove box. Always ensure the container is tightly sealed after use.
Troubleshooting Guides
Guide 1: Inconsistent IC50/EC50 Values in Glucokinase Activation Assays
This guide provides a step-by-step approach to troubleshooting variability in potency measurements of this compound.
Troubleshooting Workflow for Inconsistent Potency Values
Caption: Troubleshooting workflow for inconsistent potency values.
Guide 2: Poor Solubility or Precipitation During Experiments
This guide addresses issues related to the solubility of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | Verify the solvent used for the stock solution. | Use 100% DMSO for the initial stock solution. |
| Precipitation in Aqueous Buffer | Observe the solution after dilution into the assay buffer. | Lower the final concentration of MK-0941. Increase the final DMSO concentration slightly (ensure it does not exceed the enzyme's tolerance). |
| Low Temperature | Check the temperature of the assay buffer and environment. | Ensure all solutions are at the recommended assay temperature before mixing. |
| Different Solid Form | Consider the possibility of polymorphism between batches. | Characterize the solid form of the compound using XRPD or DSC. |
Data Presentation
Table 1: Solubility of MK-0941
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [8] |
| DMF | 20 mg/mL | [8] |
| Ethanol | 5 mg/mL | [8] |
Table 2: In Vivo Formulation for MK-0941
| Component | Percentage | Notes | Reference |
| DMSO | 10% | Initial solvent for MK-0941 | [7] |
| PEG300 | 40% | Vehicle | [7] |
| Tween-80 | 5% | Surfactant | [7] |
| Saline | 45% | Diluent | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a controlled environment to minimize moisture absorption.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Glucokinase Activation Assay
This protocol is a representative method for measuring the activation of glucokinase by MK-0941.
Glucokinase Activation Assay Workflow
Caption: Workflow for a typical glucokinase activation assay.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, KCl, and DTT)
-
ATP
-
D-Glucose
-
Coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase)
-
NADP+
-
This compound stock solution in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a dilution series of MK-0941 in the assay buffer from the DMSO stock solution. Include a vehicle control (DMSO only).
-
To each well of the microplate, add the diluted MK-0941 or vehicle control.
-
Add the glucokinase enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding a mixture of ATP, D-glucose, and the coupling enzyme system with NADP+.
-
Immediately place the plate in a plate reader pre-set to the desired temperature (e.g., 30°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates and plot them against the MK-0941 concentration to determine the EC50 value.
Mandatory Visualization
Glucokinase Signaling Pathway
Glucokinase (GK) plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. In pancreatic β-cells, this process leads to an increase in the ATP:ADP ratio, closure of ATP-sensitive potassium channels (KATP), membrane depolarization, calcium influx, and ultimately, insulin secretion.[12] MK-0941 is an allosteric activator of glucokinase, enhancing its activity and thereby promoting insulin secretion in a glucose-dependent manner.
Caption: Simplified signaling pathway of glucokinase activation by MK-0941 in pancreatic β-cells.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug polymorphism: a review | Semantic Scholar [semanticscholar.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-0941 Free Base and Liver Function in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the glucokinase activator (GKA) MK-0941 free base on liver function in preclinical models. The information is based on publicly available data.
Troubleshooting Guides & FAQs
Q1: We are observing elevated plasma triglycerides in our animal models treated with MK-0941. Is this an expected finding?
A1: Yes, this is a consistent finding with glucokinase activators, including MK-0941. In clinical trials, MK-0941 was associated with elevations in triglycerides.[1][2] Preclinical evidence also suggests a link between hepatic glucokinase (GK) activation and increased plasma triglycerides. Overexpression of GK in the liver of rats led to a significant increase in plasma triglycerides.[3] Therefore, an increase in plasma triglycerides is an anticipated pharmacodynamic effect of MK-0941.
Q2: Our preclinical study shows signs of hepatic steatosis (fatty liver) in animals treated with MK-0941. What is the proposed mechanism?
A2: The development of hepatic steatosis is a known concern with non-specific glucokinase activators. The proposed mechanism involves the persistent activation of hepatic glucokinase by MK-0941. This leads to an increase in intracellular glucose-6-phosphate, which is a substrate for glycolysis. The resulting increase in acetyl-CoA production drives de novo lipogenesis (the synthesis of new fatty acids) in the liver. This can lead to the accumulation of triglycerides, resulting in hepatic steatosis.[3] In humans, increased hepatic GK expression is associated with increased de novo lipogenesis and liver triglyceride content.[3]
Q3: We are planning a chronic toxicity study with MK-0941 in rats and dogs. Are there any known non-hepatic toxicities to be aware of?
A3: Yes, in chronic oral toxicity studies with MK-0941, cataracts were observed in both rats and dogs at exposures higher than the maximum predicted human exposure.[1] This finding was thought to be potentially related to severe and sustained hypoglycemia, another known effect of potent glucokinase activators.[1] Therefore, ophthalmologic monitoring is a critical component of long-term preclinical studies with MK-0941.
Q4: We are not observing significant elevations in liver enzymes (ALT, AST) in our short-term studies, despite seeing an increase in liver triglycerides. Is this unusual?
A4: This is not necessarily unusual. The initial response to increased hepatic lipid accumulation (steatosis) may not immediately result in significant hepatocellular injury and the release of liver enzymes. Liver enzyme elevations typically occur when steatosis progresses to steatohepatitis, which involves inflammation and cellular damage. The absence of immediate ALT/AST elevations does not rule out the potential for liver injury with chronic exposure. It is crucial to include histopathological analysis of the liver in your studies to assess for signs of inflammation and cell damage, even in the absence of significant enzyme elevations.
Q5: What are the key signaling pathways to investigate regarding MK-0941's effect on hepatic lipid metabolism?
A5: The primary pathway to investigate is the regulation of de novo lipogenesis. A key transcription factor in this process is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activation of glucokinase can lead to the activation of SREBP-1c, which in turn upregulates the expression of lipogenic genes. Investigating the expression and processing of SREBP-1c and the expression of its target genes (e.g., fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC)) would be critical.
Quantitative Data Summary
| Parameter | Species/Model | Observation | Reference |
| Plasma Triglycerides | Human (Clinical Trial) | Modest median percent increase (up to 19% relative to placebo).[1] | [1] |
| Rat (GK Overexpression) | 190% increase in plasma triglycerides with 6.4-fold GK overexpression.[3] | [3] | |
| Hepatic Glucose Uptake | Isolated Rat Hepatocytes | Increased glucose uptake up to 18-fold with 10 µM MK-0941.[4] | [4] |
| Cataracts | Rat | Observed at drug exposures 3 times the maximum predicted human exposure.[1] | [1] |
| Dog | Observed at drug exposures 1.5 times the maximum predicted human exposure.[1] | [1] |
Experimental Protocols
Detailed, specific experimental protocols for the preclinical toxicology studies of MK-0941 are proprietary and not publicly available. However, based on standard practices for assessing drug-induced liver injury, a typical study design would include the following:
Representative Chronic Oral Toxicity Study Protocol
-
Test Species: Sprague-Dawley rats and Beagle dogs (one rodent, one non-rodent species).
-
Groups:
-
Control group (vehicle administration).
-
Low-dose MK-0941 group.
-
Mid-dose MK-0941 group.
-
High-dose MK-0941 group.
-
(Optional) Recovery groups to assess the reversibility of findings.
-
-
Dosing: Daily oral gavage for a specified duration (e.g., 3, 6, or 12 months).
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and at specified intervals.
-
Clinical Pathology: Blood samples collected at multiple time points for:
-
Hematology: Complete blood count.
-
Clinical Chemistry:
-
Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Lipid Panel: Triglycerides, total cholesterol.
-
Other: Glucose, blood urea nitrogen (BUN), creatinine.
-
-
-
Urinalysis: Conducted at specified intervals.
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Liver and other organs weighed.
-
Histopathology: Microscopic examination of the liver and other tissues. Special stains (e.g., Oil Red O for lipids) may be used on liver sections.
-
Visualizations
Caption: Hypothesized signaling pathway of MK-0941-induced hepatic steatosis.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-0941 Free Base and Other Glucokinase Activators for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a class of therapeutic agents for type 2 diabetes that directly target the glucose sensor of the body, offering a unique mechanism to improve glycemic control. MK-0941, a once-promising GKA, underwent clinical investigation before its development was halted. This guide provides a detailed comparison of the efficacy and safety profile of MK-0941 free base with other notable GKAs, including the clinically successful dorzagliatin, the hepato-selective TTP399, and others such as AZD1656 and piragliatin.
Executive Summary
MK-0941 demonstrated initial efficacy in reducing HbA1c and postprandial glucose levels in patients with type 2 diabetes. However, its clinical development was terminated due to a lack of sustained glycemic effect, an increased risk of hypoglycemia, and elevations in triglyceride levels.[1][2][3][4][5][6][7][8] In contrast, newer generation GKAs like dorzagliatin have shown a more favorable and durable efficacy and safety profile, leading to its approval in China for the treatment of type 2 diabetes.[9][10][11] The differences in clinical outcomes appear to be rooted in the distinct molecular interactions and kinetic effects these compounds have on the glucokinase enzyme.[10][12][13]
Comparative Efficacy of Glucokinase Activators
The following tables summarize the clinical efficacy of MK-0941 and other GKAs based on data from key clinical trials. It is important to note that direct head-to-head clinical trials are limited, and these comparisons are primarily based on placebo-controlled studies.
Table 1: Comparison of HbA1c Reduction
| Glucokinase Activator | Clinical Trial | Patient Population | Treatment Duration | Placebo-Adjusted Mean Change in HbA1c (%) | Reference |
| MK-0941 | NCT00767000 | T2DM on insulin | 14 weeks | -0.8% | [1][2][4][5][7][8] |
| Dorzagliatin | SEED (NCT03173391) | Drug-naïve T2DM | 24 weeks | -0.57% | [14] |
| Dorzagliatin | DAWN (add-on to metformin) | T2DM on metformin | 24 weeks | -0.66% | [15][16] |
| TTP399 | AGATA (NCT02405260) | T2DM on metformin | 6 months | -0.9% (800 mg dose) | [16] |
| AZD1656 | NCT01020123 | T2DM on metformin | 4 months | -0.81% (titrated dose) | [17] |
| Piragliatin | Phase Ib | Mild T2DM | Single dose | Dose-dependent glucose reduction | [9][18] |
Table 2: Comparison of Effects on Fasting and Postprandial Glucose
| Glucokinase Activator | Effect on Fasting Plasma Glucose (FPG) | Effect on 2-hour Postprandial Glucose (PPG) | Reference |
| MK-0941 | No significant effect | Significant reduction (-37 mg/dL vs. placebo) | [1][2][4][5][7][8] |
| Dorzagliatin | Significant reduction | Significant reduction | [15][16] |
| TTP399 | Improved fasting plasma glucose | Data not specified in provided context | [19] |
| AZD1656 | Efficacy diminished over time | Data not specified in provided context | [17][20][21] |
| Piragliatin | Dose-dependent reduction | Dose-dependent reduction | [18][22] |
Comparative Safety and Tolerability
The safety profile, particularly the risk of hypoglycemia and effects on lipid metabolism, has been a critical differentiator among GKAs.
Table 3: Comparison of Key Safety Parameters
| Glucokinase Activator | Risk of Hypoglycemia | Effect on Triglycerides | Other Notable Adverse Events | Development Status | Reference |
| MK-0941 | Significantly increased | Modest increase (up to 19% vs. placebo) | Increased systolic blood pressure, lack of sustained efficacy | Terminated | [1][2][3][4][5][6][7][8][9][18][20][21][23][24][25] |
| Dorzagliatin | Low incidence, no severe hypoglycemia reported in key trials | Mild increase | Generally well-tolerated | Approved in China | [9][10][14] |
| TTP399 | Reduced frequency of hypoglycemia vs. placebo in T1D | Negligible | Favorable safety profile, no increased risk of ketosis in T1D | In development | [19][26][27] |
| AZD1656 | Less than glipizide, but efficacy was not sustained | Increased risk of hypertriglyceridemia | Efficacy diminished over time | Terminated | [17][20][21][23][24] |
| Piragliatin | Dose-limiting mild to moderate hypoglycemia | Potential for hyperlipidemia | Potential for liver toxicity | Terminated | [6][9][22][24] |
Mechanism of Action and Signaling Pathways
Glucokinase activators allosterically bind to the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased glucose phosphorylation in pancreatic β-cells and hepatocytes, the two primary cell types expressing GK.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the increased glucose metabolism initiated by GK activation leads to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion (GSIS).
Caption: Glucokinase activation in pancreatic β-cells enhances insulin secretion.
Hepatic Signaling
In hepatocytes, GK activation increases the conversion of glucose to glucose-6-phosphate (G6P). This promotes glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Caption: Glucokinase activation in hepatocytes promotes glucose uptake and storage.
Experimental Protocols
The clinical development of MK-0941 and other GKAs has been evaluated in numerous trials. Below are summaries of the methodologies for key studies.
MK-0941: NCT00767000
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.[28]
-
Objective: To assess the efficacy and safety of MK-0941 as an add-on therapy in patients with type 2 diabetes inadequately controlled on insulin.[28]
-
Patient Population: 587 patients with type 2 diabetes on stable-dose insulin glargine, with or without metformin (≥1500 mg/day).[2][4][8]
-
Intervention: Patients were randomized to receive MK-0941 (10, 20, 30, or 40 mg) or placebo, administered three times daily before meals.[2][4][8]
-
Primary Endpoint: Change from baseline in HbA1c at week 14.[2][4][8]
-
Outcome: The study was terminated due to a lack of sustained glycemic efficacy beyond 14 weeks and safety concerns.[1][3][5]
Dorzagliatin: SEED Study (NCT03173391)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial.[14]
-
Objective: To evaluate the efficacy and safety of dorzagliatin monotherapy in drug-naïve patients with type 2 diabetes.
-
Patient Population: 463 drug-naïve T2DM patients.[14]
-
Intervention: Patients were randomized (2:1) to receive dorzagliatin (75 mg twice daily) or placebo for 24 weeks, followed by a 28-week open-label period where all patients received dorzagliatin.[14]
-
Primary Endpoint: Change from baseline in HbA1c at week 24.[14]
TTP399: SimpliciT-1 Study
-
Study Design: A multi-center, randomized, double-blind, adaptive Phase 1b/2 study.[2][26][29]
-
Objective: To assess the safety and efficacy of TTP399 as an adjunct to insulin therapy in adults with type 1 diabetes.[26]
-
Patient Population: Adults with type 1 diabetes.
-
Intervention: Patients were randomized to receive TTP399 (800 mg daily) or placebo for 12 weeks.[2][26]
-
Primary Endpoint: Change from baseline in HbA1c at 12 weeks.[2][26]
AZD1656: ARCADIA Trial (NCT04516759)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled clinical trial.[1][15][17][23][30][31]
-
Objective: To assess the safety and efficacy of AZD1656 in diabetic patients hospitalized with COVID-19.[1][15][17][23][30][31]
-
Patient Population: 156 adult diabetic patients (type 1 or 2) hospitalized with COVID-19.[23]
-
Intervention: Patients were randomized to receive AZD1656 (100 mg twice a day) or placebo for up to 21 days, in addition to standard care.[23]
-
Primary Endpoint: Clinical improvement at Day 14.[23]
Conclusion
The journey of glucokinase activators from promising therapeutic targets to clinical reality has been challenging, as exemplified by the discontinuation of MK-0941 and other early-generation compounds. The clinical failure of MK-0941 was primarily due to a lack of sustained efficacy and an unfavorable safety profile, including an increased risk of hypoglycemia and hypertriglyceridemia.[1][2][3][4][5][6][7][8]
In contrast, the development of dorzagliatin, a dual-acting GKA, has been more successful, demonstrating sustained glycemic control with a favorable safety profile in Phase 3 trials, leading to its market approval.[9][10][11] This success is attributed to its distinct kinetic properties, which allow for a more glucose-dependent activation of glucokinase, thereby mitigating the risk of hypoglycemia seen with earlier GKAs like MK-0941.[10][12][13]
Furthermore, the development of hepato-selective GKAs like TTP399, which primarily target the liver, represents another promising strategy. TTP399 has shown potential in improving glycemic control with a reduced risk of hypoglycemia, particularly in the context of type 1 diabetes.[19][26][27][32]
For researchers and drug development professionals, the story of MK-0941 and its successors underscores the critical importance of understanding the fine-tuned regulation of glucokinase. Future development in this class will likely focus on optimizing the kinetic and tissue-selective properties of GKAs to achieve robust and durable glycemic control while minimizing adverse effects. The comparative data presented in this guide can serve as a valuable resource for the continued exploration and development of novel glucokinase activators for the treatment of diabetes.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Scholarly Article or Book Chapter | The simplicit1 study: A randomized, double-blind, placebo-controlled phase 1b/2 adaptive study of ttp399, a hepatoselective glucokinase activator, for adjunctive treatment of type 1 diabetes | ID: ft849343f | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Glucokinase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. portlandpress.com [portlandpress.com]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. mdpi.com [mdpi.com]
- 17. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. Newer perspective on the coupling between glucose-mediated signaling and β-cell functionality [jstage.jst.go.jp]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 27. Impact of the Hepatoselective Glucokinase Activator TTP399 on Ketoacidosis During Insulin Withdrawal in People with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. diabetesjournals.org [diabetesjournals.org]
- 31. researchgate.net [researchgate.net]
- 32. vtvtherapeutics.com [vtvtherapeutics.com]
A Comparative Guide to the Mechanism of Action of MK-0941 and Dorzagliatin, Allosteric Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two allosteric glucokinase activators (GKAs), MK-0941 and dorzagliatin. While both compounds target the enzyme glucokinase (GK), a critical regulator of glucose homeostasis, their distinct molecular interactions and kinetic profiles lead to significantly different physiological and clinical outcomes. This document summarizes key experimental data, outlines the methodologies used in comparative studies, and visualizes the underlying signaling pathways and molecular interactions.
Introduction to Glucokinase and its Activation
Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[1][2] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.[1][3] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, representing a therapeutic strategy for type 2 diabetes (T2D).[4]
Comparative Mechanism of Action: MK-0941 vs. Dorzagliatin
Both MK-0941 and dorzagliatin are orally active, allosteric activators of glucokinase.[5][6] They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] However, the nuances of their interaction with GK and the resulting downstream effects differ significantly.
MK-0941:
MK-0941 is a potent GKA that demonstrated robust glucose-lowering effects in preclinical and early clinical studies.[4][7] It significantly lowers the glucose concentration required for half-maximal enzyme activity (S0.5) and increases the maximum velocity (Vmax) of the enzyme.[4] However, a key characteristic of MK-0941 is its high potency, particularly at low glucose concentrations.[2] This leads to maximal stimulation of insulin secretion even at low glucose levels, which can result in an "all-or-none" effect on GSIS.[8] This property is linked to a higher risk of hypoglycemia, a significant adverse event observed in clinical trials that ultimately led to the discontinuation of its development.[7][8][9] Furthermore, the long-term efficacy of MK-0941 was found to be unsustained, potentially due to β-cell exhaustion from overstimulation.[2][7][9]
Dorzagliatin:
Dorzagliatin, a more recently developed GKA, has shown a more favorable clinical profile and has been approved for the treatment of T2D.[8][10] It is described as a "dual-acting" GKA that restores the glucose-sensing function of GK.[6][11] Unlike MK-0941, dorzagliatin's effect on GK is more glucose-dependent.[8] It improves GSIS in a dose- and glucose-dependent manner, meaning it enhances insulin secretion more significantly at higher glucose concentrations while having a milder effect at lower glucose levels.[8] This preserves the physiological glucose-sensing ability of the β-cells and is associated with a lower risk of hypoglycemia.[8] Clinical trials have demonstrated that dorzagliatin leads to a significant and durable reduction in HbA1c with a favorable safety profile.[8][10]
The molecular basis for these differences lies in their distinct binding modes to glucokinase. X-ray crystallography studies have revealed that MK-0941 binds to a pocket that is accessible in both the open (inactive) and closed (active) conformations of GK and has a strong interaction with the residue Y214.[8] This interaction is thought to lock the enzyme in an active state, leading to a high energy barrier for the transition back to the inactive state.[8] In contrast, dorzagliatin preferentially binds to the closed, active conformation of GK, primarily interacting with R63, which results in a lower energy barrier for the conformational transition.[8] This allows for a more dynamic and glucose-sensitive activation of the enzyme.
Quantitative Data Comparison
The following table summarizes the key quantitative data comparing the in vitro potency and clinical efficacy of MK-0941 and dorzagliatin.
| Parameter | MK-0941 | Dorzagliatin | Reference |
| In Vitro Potency (EC50) | |||
| Recombinant human GK (2.5 mM glucose) | 240 nM | Not explicitly stated, but EC50 decreases at 10 mM glucose | [5][8] |
| Recombinant human GK (10 mM glucose) | 65 nM | EC50 decreases compared to 3 and 5 mM glucose | [5][8] |
| Effect on GK Kinetics | |||
| S0.5 for glucose (with 1 µM drug) | Decreased from 6.9 to 1.4 mM | Dose-dependently reduces the glucose threshold for GSIS | [4][8] |
| Clinical Efficacy (Monotherapy) | |||
| Change in HbA1c | -0.8% (placebo-adjusted at 14 weeks, not sustained) | -1.07% (vs. placebo at 24 weeks) | [7][9][12] |
| Adverse Events | |||
| Hypoglycemia | Increased incidence | Minimal severe adverse events | [7][8][9] |
| Triglycerides | Elevations observed | Mild increase observed | [7][9][13] |
| Blood Pressure | Elevations observed | No significant effect | [7][9][13] |
Experimental Protocols
Detailed experimental protocols for the direct comparison of MK-0941 and dorzagliatin are not fully available in the public domain. However, based on published studies, the key comparative experiments involved the following methodologies:
-
Human Islet Perifusion: To assess the dynamics of insulin secretion, isolated human islets from T2D donors were perifused with media containing varying concentrations of glucose and the respective GKAs. A drug ramp protocol was used where the concentration of dorzagliatin or MK-0941 was gradually increased in the presence of a constant glucose concentration to evaluate the dose-dependency of their effects on insulin secretion.[8] Similarly, a glucose ramp protocol was employed where the glucose concentration was gradually increased in the presence of fixed concentrations of the GKAs to determine their effect on the glucose threshold for GSIS.[8]
-
Enzyme Kinetics: The enzymatic activity of recombinant human glucokinase was measured using a NADP+/NADPH-coupled assay with glucose-6-phosphate dehydrogenase as the secondary reaction.[8] The dose-dependency of GKA activation was determined at different fixed glucose concentrations (e.g., 3, 5, and 10 mmol/L), and the glucose dependency of GK activity was assessed at various fixed concentrations of the GKAs.[8]
-
X-ray Crystallography: To understand the molecular basis of their differential actions, the crystal structure of human glucokinase was solved in complex with dorzagliatin and glucose.[8] This structure was then compared to the previously determined structure of the glucokinase-MK-0941 complex to identify differences in their binding modes and interactions with key amino acid residues.[8]
Visualizations
The following diagrams illustrate the signaling pathways and molecular interactions discussed in this guide.
Caption: Mechanism of Glucokinase Activators in Pancreatic β-cells.
Caption: Mechanism of Glucokinase Activators in Hepatocytes.
Caption: Differential Binding Modes of MK-0941 and Dorzagliatin to Glucokinase.
Conclusion
The comparison of MK-0941 and dorzagliatin highlights the critical importance of nuanced drug-target interactions in achieving therapeutic success. While both are potent GKAs, dorzagliatin's glucose-dependent and dynamic activation of glucokinase preserves the physiological glucose-sensing mechanism, leading to a wider therapeutic window and a more favorable safety profile compared to the "all-or-none" activation by MK-0941. This understanding of their differential mechanisms of action provides valuable insights for the future design and development of next-generation allosteric modulators for metabolic diseases.
References
- 1. Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary X-ray analysis of glucokinase from Streptomyces griseus in complex with glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activity controls peripherally-located subpopulations of β-cells that lead islet Ca2+ oscillations [elifesciences.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 8. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification, crystallization and preliminary X-ray analysis of glucokinase from Streptomyces griseus in complex with glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
A Comparative Analysis of the Side Effect Profiles of MK-0941 Free Base and Other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Glucokinase activators (GKAs) have been a promising class of drugs for the treatment of type 2 diabetes mellitus (T2DM) due to their mechanism of enhancing glucose sensing and metabolism in key metabolic tissues. However, the development of many GKAs has been hampered by unfavorable side effect profiles. This guide provides an objective comparison of the side effect profile of the early GKA, MK-0941 free base, with other notable GKAs, supported by experimental data from clinical trials.
Key Findings on Side Effect Profiles
The primary adverse events associated with GKA therapy, particularly with the dual-acting (pancreatic and hepatic) activators like MK-0941, include an increased risk of hypoglycemia and hyperlipidemia, specifically elevated triglycerides. Some GKAs have also been associated with an increase in blood pressure. Newer generation and liver-selective GKAs have been developed to mitigate some of these risks.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events observed in clinical trials of MK-0941 and other representative GKAs.
Table 1: Incidence of Hypoglycemia with Various Glucokinase Activators
| Glucokinase Activator | Dosage | Incidence of Hypoglycemia (%) | Comparator | Incidence in Comparator (%) | Clinical Trial Identifier |
| MK-0941 | 10-40 mg t.i.d. | Increased risk (OR 1.584)[1] | Placebo | - | NCT00767000[2] |
| Dorzagliatin | 75 mg b.i.d. | 0.3[3] | Placebo | 0 | NCT03173391[3] |
| AZD1656 | 20-200 mg | 3.4[4] | Placebo | 1.4[4] | NCT01020123 |
| PF-04937319 | 100 mg | 5.1[5] | Placebo | 2.5[5] | NCT01475461[5] |
| TTP399 | 800 mg | Negligible incidences | Placebo | - | Simplici-T1[6] |
Table 2: Impact on Lipid Profile and Blood Pressure
| Glucokinase Activator | Key Adverse Event | Magnitude of Effect | Comparator | Clinical Trial Identifier |
| MK-0941 | Increased Triglycerides | Up to 19% increase relative to placebo[7] | Placebo | NCT00767000[7] |
| MK-0941 | Increased Systolic Blood Pressure | Statistically significant increase at 40 mg dose[7] | Placebo | NCT00767000[7] |
| Dorzagliatin | Hyperlipidemia | Higher incidence than placebo, but mild increase from baseline[8] | Placebo | NCT03173391, NCT03141073[2][9] |
| AZD1656 | Hypertriglyceridemia | Increased risk observed[10] | Placebo | - |
| TTP399 | Plasma Lipids | No detrimental effect[11] | Placebo | Simplici-T1[11] |
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are often proprietary. However, the following outlines the general methodologies based on published literature and clinical trial registry information.
MK-0941 (NCT00767000) Study Design
-
Objective: To assess the efficacy and safety of MK-0941 as an add-on therapy to insulin glargine in patients with T2DM.[2]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[2]
-
Participants: 587 patients with T2DM with inadequate glycemic control on stable-dose insulin glargine (with or without metformin).[12]
-
Intervention: Patients were randomized to receive MK-0941 at doses of 10, 20, 30, or 40 mg three times daily (t.i.d.) before meals, or a matching placebo. The study included a 14-week dose-ranging phase followed by a 40-week extension.[12]
-
Primary Endpoint: Change from baseline in HbA1c at Week 14.[12]
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia (symptomatic and/or plasma glucose ≤70 mg/dL), vital signs (including blood pressure), and laboratory parameters (including lipid profiles) throughout the study.[7]
Dorzagliatin (SEED Study - NCT03173391) Study Design
-
Objective: To evaluate the efficacy and safety of dorzagliatin monotherapy in drug-naïve T2DM patients.[3]
-
Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[3]
-
Participants: 463 drug-naïve T2DM patients.[3]
-
Intervention: Patients were randomized (2:1) to receive dorzagliatin (75 mg twice daily) or placebo for 24 weeks, followed by a 28-week open-label period where all patients received dorzagliatin.[3]
-
Primary Endpoint: Change from baseline in HbA1c at week 24.[3]
-
Safety Assessments: Recording of all adverse events, with a focus on hypoglycemia, serious adverse events, and changes in laboratory parameters including lipid levels.[3]
Signaling Pathways and Mechanisms of Side Effects
The therapeutic effect of GKAs stems from their ability to enhance glucose metabolism in pancreatic β-cells and hepatocytes. However, this same mechanism, particularly with non-selective GKAs, can lead to adverse effects.
Glucokinase Activation in Pancreatic β-Cells: Therapeutic Effect and Hypoglycemia Risk
In pancreatic β-cells, glucokinase (GK) acts as a glucose sensor.[13] Activation of GK by a GKA at lower glucose concentrations than normal can lead to an overstimulation of insulin secretion, increasing the risk of hypoglycemia.
Caption: GKA action in pancreatic β-cells leading to insulin secretion and potential hypoglycemia.
Glucokinase Activation in Hepatocytes: Glycemic Control and Hyperlipidemia
In the liver, GK activation promotes glucose uptake and glycogen synthesis, contributing to lower blood glucose. However, the resulting increase in intracellular glucose-6-phosphate can also drive de novo lipogenesis, leading to elevated triglyceride levels. This process is partly mediated by the transcription factor SREBP-1c.
Caption: GKA-mediated pathways in hepatocytes leading to glycemic control and potential hyperlipidemia.
Conclusion
The side effect profile of glucokinase activators is a critical determinant of their therapeutic potential. While early-generation, dual-acting GKAs like MK-0941 demonstrated significant glycemic improvement, they were associated with a notable risk of hypoglycemia, hypertriglyceridemia, and increased blood pressure, which ultimately led to the discontinuation of their development.[7][12] In contrast, newer GKAs, such as the liver-selective TTP399 and the dual-acting but kinetically distinct dorzagliatin, have shown more favorable safety profiles in clinical trials, with a reduced incidence of these key adverse events.[3][11] This highlights the importance of tissue selectivity and optimized pharmacokinetic and pharmacodynamic properties in the design of future GKAs to maximize their therapeutic window and provide a safe and effective treatment option for patients with type 2 diabetes. Further long-term studies are necessary to fully establish the safety and efficacy of this promising class of antidiabetic agents.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of hepatic glucose metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Regulation of Pancreatic β-Cell Glucokinase: From Basics to Therapeutics | Semantic Scholar [semanticscholar.org]
- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. Integrated Control Of Hepatic Lipogenesis Vs. Glucose Production Requires FoxO Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Insulin induction of glucokinase and fatty acid synthase in hepatocytes: analysis of the roles of sterol-regulatory-element-binding protein-1c and liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucokinase - Wikipedia [en.wikipedia.org]
A Comparative Guide to Glucokinase Activators for Type 2 Diabetes: MK-0941 vs. Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial data for two glucokinase activators (GKAs) investigated for the treatment of type 2 diabetes: MK-0941 and Dorzagliatin. Glucokinase is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a mediator of hepatic glucose disposal.[1] While both compounds aimed to leverage this mechanism, their clinical outcomes have diverged significantly, offering valuable insights for future drug development.
Efficacy and Safety: A Head-to-Head Comparison
Clinical trial data for MK-0941 and Dorzagliatin are summarized below, highlighting key efficacy and safety endpoints.
Glycemic Control
| Efficacy Parameter | MK-0941 (14 weeks, added to insulin ± metformin)[1][2] | Dorzagliatin (SEED Trial - 24 weeks, monotherapy)[1][3] | Dorzagliatin (DAWN Trial - 24 weeks, add-on to metformin)[2][4][5] |
| Change in HbA1c from Baseline | -0.8% (placebo-adjusted) | -1.07% | -1.02% |
| Change in 2-hr Postprandial Glucose (PMG) | -37 mg/dL (placebo-adjusted) | -50.9 mg/dL (vs. placebo)[3] | -98.10 mg/dL (vs. placebo)[6] |
| Change in Fasting Plasma Glucose (FPG) | No significant difference vs. placebo | Significant reduction from baseline[1] | Significant reduction from baseline[6] |
| Sustained Efficacy | Not sustained by 30 weeks[1][2] | Sustained through 52 weeks[1][3] | Sustained through 52 weeks[2][6] |
Safety Profile
| Safety Parameter | MK-0941[1][7] | Dorzagliatin (SEED & DAWN Trials)[2][3][6] |
| Hypoglycemia | Increased incidence | Low incidence (<1% in DAWN trial)[2][6] |
| Triglycerides | Significant increases | Mild increase, not leading to increased hyperlipidemia incidence[8] |
| Blood Pressure | Significant increases in systolic blood pressure | No significant effect |
| Serious Adverse Events | Not specified | No drug-related serious adverse events reported |
Experimental Protocols
MK-0941 Clinical Trial (NCT00767000)
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-range finding trial with a 54-week base study and an optional 104-week extension.[9]
-
Patient Population: 587 patients with type 2 diabetes with inadequate glycemic control on stable-dose insulin glargine (with or without metformin ≥1,500 mg/day).[1][10]
-
Treatment Arms: Patients were randomized to receive MK-0941 at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily before meals.[1]
-
Primary Efficacy Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at Week 14.[1]
-
Key Methodologies:
-
Glycemic parameters (HbA1c, FPG, PMG) were measured at regular intervals.
-
Safety assessments included monitoring of adverse events, clinical laboratory tests (including lipids), and vital signs.
-
Dorzagliatin SEED Trial (Monotherapy)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial with a 24-week double-blind treatment period followed by a 28-week open-label treatment period.[1][3]
-
Patient Population: 463 drug-naïve patients with type 2 diabetes in China.[3]
-
Treatment Arms: Patients were randomized (2:1) to receive Dorzagliatin 75 mg twice daily or a placebo.[1][3]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[3]
-
Key Methodologies:
-
HbA1c, FPG, and 2h-PPG were measured at specified time points.
-
β-cell function was assessed using the homeostasis model assessment 2 (HOMA2-β).[3]
-
Safety monitoring included adverse event reporting and laboratory assessments.
-
Dorzagliatin DAWN Trial (Add-on to Metformin)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial with a 24-week double-blind period and a 28-week open-label extension.[4][11]
-
Patient Population: 767 patients with type 2 diabetes in China with inadequate glycemic control on metformin alone (≥1500 mg/day).[2][4]
-
Treatment Arms: Patients were randomized (1:1) to receive Dorzagliatin 75 mg twice daily or a placebo, in addition to their ongoing metformin therapy.[2][4]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[2][11]
-
Key Methodologies:
-
Efficacy endpoints including HbA1c, FPG, and 2h-PPG were evaluated.
-
β-cell function (HOMA2-β) and insulin resistance (HOMA2-IR) were assessed.[2]
-
Comprehensive safety monitoring was conducted throughout the trial.
-
Signaling Pathways and Experimental Workflows
Glucokinase Activation in Pancreatic β-Cells
Caption: Glucokinase activation pathway in pancreatic β-cells leading to insulin secretion.
Glucokinase Activation in Hepatocytes
Caption: Glucokinase activation in hepatocytes promoting glucose uptake and reducing glucose output.
Clinical Trial Workflow
Caption: A generalized workflow for the randomized controlled clinical trials discussed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Glucose-Lowering Effects of MK-0941 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucokinase activator (GKA) MK-0941 free base with a notable alternative, dorzagliatin, focusing on their glucose-lowering effects and supported by experimental data.
Introduction to Glucokinase Activators
Glucokinase (GK) serves as a glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK activation is a rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK activation promotes glucose uptake and glycogen synthesis.[1] Small molecule GKAs like MK-0941 are designed to allosterically activate GK, thereby enhancing glucose disposal and lowering blood glucose levels. However, the clinical development of many GKAs, including MK-0941, was halted due to challenges with sustained efficacy and adverse effects.[2] A newer GKA, dorzagliatin, has shown a more favorable clinical profile, making it a relevant comparator.
Comparative Efficacy
Clinical trial data for MK-0941 and dorzagliatin are presented below. It is important to note that direct head-to-head trials are limited, and data is aggregated from separate studies.
Table 1: Comparison of Glycemic Control Parameters for MK-0941 and Dorzagliatin
| Parameter | MK-0941 (Phase IIb - NCT00767000)[3][4] | Dorzagliatin (SEED and DAWN Phase III Trials)[5][6] |
| Primary Endpoint | Change from baseline in HbA1c at Week 14 | Change from baseline in HbA1c at Week 24 |
| Baseline HbA1c | ~9.0% | ~8.3% (SEED), ~8.4% (DAWN) |
| HbA1c Reduction (Placebo-Adjusted) | -0.8% (maximal effect) | -0.57% (SEED), -0.66% (DAWN) |
| Fasting Plasma Glucose (FPG) Change | No significant change vs. placebo | -0.33 mmol/L (SEED), -0.38 mmol/L (DAWN) |
| 2-hr Postprandial Glucose (PMG) Change | -37 mg/dL (-2.1 mmol/L) | -2.33 mmol/L (SEED), -2.48 mmol/L (DAWN) |
| Sustained Efficacy | Not sustained beyond 14-22 weeks[7] | Maintained up to 52 weeks |
Comparative Safety and Tolerability
The safety profiles of MK-0941 and dorzagliatin reveal key differences that likely contributed to their divergent clinical development paths.
Table 2: Comparison of Key Adverse Events for MK-0941 and Dorzagliatin
| Adverse Event | MK-0941[3][8] | Dorzagliatin[5][6] |
| Hypoglycemia | Significantly increased incidence | Lower incidence compared to MK-0941[7] |
| Triglycerides | Significant increase | Slight elevation |
| Blood Pressure | Increase in systolic blood pressure | No significant difference from placebo |
| Overall Adverse Events | Higher risk of any adverse events | Lower risk compared to MK-0941 |
Mechanism of Action: A Tale of Two Activators
While both MK-0941 and dorzagliatin activate glucokinase, their mechanisms differ in a crucial way. MK-0941 is a full activator that potently stimulates GK activity even at low glucose concentrations.[9] This indiscriminate activation is thought to contribute to the higher risk of hypoglycemia and the eventual loss of efficacy due to β-cell exhaustion.[9]
In contrast, dorzagliatin is a dual-acting GKA that activates GK in a glucose-dependent manner.[9] This means its effect is more pronounced at higher glucose levels, mimicking the physiological regulation of GK more closely. This glucose-sensitive activation is believed to be the reason for its improved safety profile and sustained efficacy.[9]
Signaling Pathways
The activation of glucokinase by agents like MK-0941 initiates a cascade of events in both pancreatic β-cells and hepatocytes.
Experimental Protocols
MK-0941 Phase IIb Clinical Trial (NCT00767000) Methodology[3][8][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.
-
Participants: 587 patients with type 2 diabetes mellitus with inadequate glycemic control on stable-dose insulin glargine (with or without metformin ≥1500 mg/day).
-
Intervention: Patients were randomized to receive MK-0941 (10, 20, 30, or 40 mg) or a matching placebo administered three times daily before meals.
-
Duration: The study consisted of a 14-week dose-ranging phase followed by a 40-week extension phase.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in Hemoglobin A1c (HbA1c) at Week 14.
-
Secondary Endpoints: Included changes in fasting plasma glucose (FPG) and 2-hour post-meal glucose (PMG).
-
Safety Assessments: Included monitoring of adverse events, with a particular focus on hypoglycemia, lipid profiles, and blood pressure.
Conclusion
MK-0941 demonstrated initial efficacy in lowering postprandial glucose and HbA1c in patients with type 2 diabetes. However, its clinical development was hampered by a lack of sustained glycemic control and a concerning safety profile, including an increased risk of hypoglycemia and adverse lipid and blood pressure changes. The comparison with dorzagliatin highlights the critical importance of a glucose-sensitive mechanism of action for glucokinase activators. Dorzagliatin's ability to activate GK in a more physiological, glucose-dependent manner appears to translate into a better-sustained efficacy and an improved safety profile. These findings provide valuable insights for the future development of this class of antidiabetic agents, emphasizing the need for compounds that can restore normal glucose sensing without causing dysregulation at low glucose levels.
References
- 1. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
A Preclinical Showdown: MK-0941 Free Base vs. Metformin in Diabetes Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of preclinical diabetes research, the quest for novel therapeutic agents with superior efficacy and safety profiles is relentless. This guide provides a detailed comparison of two such agents: MK-0941, a glucokinase activator (GKA), and metformin, the long-standing first-line therapy for type 2 diabetes. This analysis is based on available preclinical data and aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms of action and performance in diabetes models.
At a Glance: Key Efficacy and Mechanistic Differences
| Parameter | MK-0941 (Glucokinase Activator) | Metformin |
| Primary Mechanism | Allosteric activation of glucokinase (GK) in pancreatic β-cells and hepatocytes. | Inhibition of mitochondrial complex I, leading to activation of AMP-activated protein kinase (AMPK) and reduced hepatic gluconeogenesis. |
| Effect on Hepatic Glucose-6-Phosphate (G6P) | Increases intracellular G6P levels.[1] | Attenuates the increase in G6P at high glucose concentrations.[1] |
| Effect on Glucokinase Gene (Gck) Expression | Represses Gck gene expression in hepatocytes, a potential mechanism for loss of efficacy.[1] | Counteracts the glucose-induced repression of Gck expression.[1] |
| Primary Site of Action | Pancreas and Liver | Liver and Gut |
| Reported In Vivo Efficacy (db/db mice) | Data from a comprehensive head-to-head study is not available. | Demonstrates significant reduction in blood glucose levels.[2][3][4] |
| Key Preclinical Safety/Side Effect Profile | Risk of hypoglycemia, potential for increased triglycerides and blood pressure observed in clinical trials. | Generally well-tolerated; gastrointestinal side effects are most common. Does not cause hypoglycemia when used as monotherapy. |
Delving into the Mechanisms of Action
The fundamental difference between MK-0941 and metformin lies in their molecular targets and the subsequent signaling cascades they trigger.
MK-0941: A Direct Activator of the Glucose Sensor
MK-0941 is a small molecule that acts as an allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes. By binding to a site distinct from the glucose-binding site, MK-0941 increases the enzyme's affinity for glucose. This leads to:
-
In Pancreatic β-cells: Enhanced glucose-stimulated insulin secretion.
-
In Hepatocytes: Increased glucose uptake and glycogen synthesis.
Metformin: A Multi-faceted Metabolic Modulator
Metformin's primary mechanism is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. The downstream effects of AMPK activation include:
-
In the Liver: Inhibition of gluconeogenesis (glucose production) and fatty acid synthesis.
-
In the Gut: Increased glucose utilization and GLP-1 secretion.
Experimental Data: A Comparative Overview
As previously mentioned, direct comparative in vivo studies are lacking. The following tables present data synthesized from a comparative in vitro study in hepatocytes and separate representative in vivo studies in db/db mice, a common model of type 2 diabetes.
Table 1: Comparative Effects on Hepatocyte Metabolism (in vitro)
| Parameter | GKA (Glucokinase Activator) | Metformin |
| Hepatocyte Glucose-6-Phosphate (G6P) at 25mM Glucose | Increased | Attenuated the increase |
| Fructose-2,6-bisphosphate at 25mM Glucose | Increased | Attenuated the increase |
| Glucokinase (Gck) Gene Expression | Repressed | Counteracted glucose-induced repression |
| Glucose-6-phosphatase (G6pc) Gene Expression | Induced | Counteracted glucose-induced induction |
| Pyruvate Kinase (Pklr) Gene Expression | Induced | Counteracted glucose-induced induction |
| Source: Adapted from a study using rat hepatocytes.[1] |
Table 2: Representative Efficacy in db/db Mice (in vivo)
| Parameter | MK-0941 | Metformin |
| Animal Model | db/db mice | db/db mice |
| Dosage | Data not available from a comparable study | ~250-300 mg/kg/day |
| Duration of Treatment | Data not available from a comparable study | 4 weeks |
| Fasting Blood Glucose | Not available | Significant reduction |
| Body Weight | Not available | Inhibition of weight gain |
| Insulin Levels | Not available | Improvement in hyperinsulinemia |
| Note: This table is a composite of data from separate studies and is for illustrative purposes. Direct comparison should be made with caution due to differing experimental conditions.[3][4][5] |
Experimental Protocols
In Vitro Hepatocyte Study
-
Cell Model: Primary rat hepatocytes were isolated and cultured.
-
Treatment: Cells were treated with a glucokinase activator or metformin in the presence of varying glucose concentrations.
-
Analysis: Intracellular metabolites like G6P and fructose-2,6-bisphosphate were measured. Gene expression of Gck, G6pc, and Pklr was determined by qPCR.[1]
In Vivo db/db Mouse Efficacy Study (Representative Protocol)
-
Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes, are commonly used.[6]
-
Acclimatization and Baseline: Animals are acclimatized to the facility for at least one week before the start of the experiment. Baseline measurements of body weight and fasting blood glucose are taken.
-
Treatment Groups: Mice are randomized into treatment groups (e.g., vehicle control, MK-0941, metformin).
-
Drug Administration: The compounds are typically administered daily via oral gavage for a period of several weeks.
-
Monitoring and Endpoints: Body weight and food intake are monitored regularly. At the end of the study, key efficacy endpoints such as fasting blood glucose, oral glucose tolerance test (OGTT), and HbA1c are measured.
-
Tissue Analysis: Tissues such as the liver, pancreas, and adipose tissue may be collected for histological and molecular analysis.
Conclusion
MK-0941 and metformin represent two distinct approaches to glycemic control in preclinical diabetes models. MK-0941 acts as a direct "gas pedal" on the glucose-sensing machinery, while metformin acts as a systemic "brake" on glucose production and an enhancer of glucose uptake. The contrasting effects observed at the cellular level in hepatocytes, particularly on G6P levels and glucokinase gene expression, may have significant implications for their long-term efficacy and safety profiles. While MK-0941 showed initial promise, its development was halted due to a lack of sustained efficacy and safety concerns in clinical trials. Metformin, on the other hand, remains a cornerstone of diabetes therapy. This comparative guide highlights the importance of understanding the fundamental mechanisms of action of novel therapeutic agents and provides a framework for their evaluation in preclinical settings. Further head-to-head preclinical studies would be invaluable in providing a more direct comparison of the in vivo performance of glucokinase activators and established anti-diabetic agents like metformin.
References
- 1. Opposite effects of a glucokinase activator and metformin on glucose-regulated gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin accelerates wound healing in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
A Head-to-Head Comparison of Glucokinase Activators: MK-0941 vs. AZD1656
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic strategies for type 2 diabetes, glucokinase (GK) activators have emerged as a promising class of drugs. By allosterically activating glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes, these agents enhance glucose-stimulated insulin secretion and hepatic glucose uptake. This guide provides a comprehensive head-to-head comparison of two notable glucokinase activators, MK-0941 and AZD1656, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action.
Mechanism of Action: Targeting the Body's Glucose Sensor
Both MK-0941 and AZD1656 are orally active, allosteric glucokinase activators.[1][2] They bind to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[3] This dual action in the pancreas and liver leads to improved glycemic control.[2][4] In pancreatic β-cells, enhanced glucokinase activity results in increased glucose metabolism, leading to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, increased insulin secretion. In the liver, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Potency and Efficacy: A Quantitative Comparison
While both compounds are potent glucokinase activators, their in vitro potency differs slightly. The following table summarizes key quantitative data for MK-0941 and AZD1656.
| Parameter | MK-0941 | AZD1656 | Reference |
| EC50 (Recombinant Human Glucokinase) | 240 nM (at 2.5 mM glucose) 65 nM (at 10 mM glucose) | 60 nM | [1][5][6] |
| Effect on Insulin Secretion (in vitro) | Increased insulin secretion by 17-fold in isolated rat islets (at 10 µM) | Dose-dependent increases in insulin secretion | [2][7] |
| Effect on Glucose Uptake (in vitro) | Increased glucose uptake up to 18-fold in isolated rat hepatocytes (at 10 µM) | - | [7] |
Clinical Efficacy and Safety Profile
Clinical trials have provided valuable insights into the efficacy and safety of both MK-0941 and AZD1656 in patients with type 2 diabetes.
Glycemic Control
| Clinical Endpoint | MK-0941 | AZD1656 | Reference |
| Change in HbA1c (vs. Placebo) | -0.8% (at 14 weeks) | -0.81% (at 4 months, 20-200 mg titrated dose) | [8][9] |
| Change in 2-h Postprandial Glucose (vs. Placebo) | -37 mg/dL (at 14 weeks) | - | [8] |
| Change in Fasting Plasma Glucose (vs. Placebo) | No significant effect | - | [8] |
| Sustained Efficacy | Not sustained by 30 weeks | Diminished over time | [8][9] |
Safety and Tolerability
Both drugs have been associated with an increased risk of hypoglycemia, a known class effect of glucokinase activators. However, their broader safety profiles show some distinctions.
| Adverse Event Profile | MK-0941 | AZD1656 | Reference |
| Hypoglycemia | Increased incidence | Less hypoglycemia than glipizide | [8][9] |
| Triglycerides | Significant increases | - | [8] |
| Blood Pressure | Significant increases in systolic blood pressure | - | [8] |
| Overall Tolerability | Generally well-tolerated, though associated with the above adverse events. | Well-tolerated in single doses up to 180 mg in healthy subjects. | [2][8] |
A meta-analysis of several glucokinase activators, including MK-0941 and AZD1656, indicated that as a class, these agents are associated with a higher risk of any adverse events, mild adverse events, hyperlipidemia, and hyperuricemia compared to control groups.[10][11]
Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following provides an overview of key experimental methodologies.
Glucokinase Activity Assay
A common method to determine the activity of glucokinase is a coupled enzyme assay.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains Tris buffer, magnesium chloride, ATP, glucose, and the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH), along with NADP+.
-
Initiation: The reaction is initiated by the addition of the glucokinase enzyme.
-
Coupled Reaction: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, reducing NADP+ to NADPH.
-
Detection: The rate of NADPH production is monitored by measuring the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) or absorbance at 340 nm.
-
Data Analysis: The activity of glucokinase is calculated from the rate of NADPH formation.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This assay is crucial for evaluating the effect of glucokinase activators on pancreatic β-cell function.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats, mice) or human donors.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test compound (MK-0941 or AZD1656).
-
Sample Collection: The supernatant is collected after the incubation period.
-
Insulin Measurement: The concentration of insulin in the supernatant is measured using methods such as ELISA or radioimmunoassay.
Conclusion
Both MK-0941 and AZD1656 have demonstrated efficacy as glucokinase activators, leading to improved glycemic control in preclinical and clinical settings. However, their clinical development has been hampered by a lack of sustained efficacy and concerns regarding adverse effects, particularly for MK-0941, which was associated with increased triglycerides and blood pressure.[8][11] AZD1656, while also showing diminished long-term efficacy for glycemic control, has more recently been investigated for its potential immunomodulatory effects, opening new avenues for its therapeutic application.[12][13] This comparative guide highlights the nuanced differences between these two compounds and underscores the challenges in developing glucokinase activators that offer durable efficacy with a favorable safety profile. Future research in this area will likely focus on developing next-generation activators with improved pharmacokinetic and pharmacodynamic properties to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diabetes models - Enamine [enamine.net]
- 7. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Static insulin secretion analysis of isolated islets [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. Comparative effectiveness of alternative second-line oral glucose-lowering therapies for type 2 diabetes: a precision medicine approach applied to routine data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Safety of Second-Line Antihyperglycemic Agents in Older Adults with Type 2 Diabetes: A Multinational Real-World Evidence From LEGEND-T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Systematic review and meta-analysis protocol for efficacy and safety of Momordica charantia L. on animal models of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Glucokinase Activators: A Comparative Guide for Researchers
A deep dive into the evolving landscape of glucokinase activators (GKAs) for the treatment of Type 2 Diabetes Mellitus (T2DM), this guide provides a comparative analysis of key clinical candidates, including the discontinued MK-0941 and newer generation compounds. We present a synthesis of efficacy and safety data, detailed experimental protocols from pivotal trials, and visualizations of the underlying molecular mechanisms and clinical trial workflows.
Glucokinase (GK) activators are a class of small molecules that enhance the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis. By binding to an allosteric site, these activators increase the enzyme's affinity for glucose, leading to enhanced glucose uptake and glycogen synthesis in the liver, and increased glucose-stimulated insulin secretion from pancreatic β-cells.[1] This dual mechanism of action has made GKAs a promising therapeutic target for T2DM. However, the development of early-generation GKAs, such as MK-0941, was hampered by issues of hypoglycemia, hyperlipidemia, and a lack of sustained efficacy.[2][3] Newer agents, like dorzagliatin and TTP399, have been designed to overcome these limitations, with some demonstrating improved safety and efficacy profiles in recent clinical trials.
Comparative Efficacy of Glucokinase Activators
The following table summarizes the key efficacy data from clinical trials of prominent glucokinase activators.
| Glucokinase Activator | Study | Phase | Patient Population | Treatment Duration | Change in HbA1c (vs. Placebo) | Change in Fasting Plasma Glucose (FPG) (vs. Placebo) |
| MK-0941 | NCT00767000 | IIb | T2DM on insulin ± metformin | 14 weeks | -0.5% to -0.8% | No significant change |
| Dorzagliatin | SEED (NCT03173391) | III | Drug-naïve T2DM | 24 weeks | -1.07% (vs. -0.50% for placebo) | Significant reduction |
| Dorzagliatin | DAWN (NCT03141073) | III | T2DM on metformin | 24 weeks | -1.02% (vs. -0.36% for placebo) | Significant reduction |
| TTP399 | AGATA | IIb | T2DM on metformin | 6 months | -0.9% (800 mg dose) | Not reported |
| AZD1656 | ARCADIA (NCT04516759) | II | T1DM or T2DM with COVID-19 | Up to 21 days | Not the primary endpoint | Not the primary endpoint |
Comparative Safety of Glucokinase Activators
This table outlines the key safety findings for the selected glucokinase activators.
| Glucokinase Activator | Increased Risk of Hypoglycemia | Effects on Lipids | Other Notable Adverse Events |
| MK-0941 | Yes, significant increase | Increased triglycerides | Increased blood pressure |
| Dorzagliatin | Low incidence, no severe events reported | No significant adverse effects | Most adverse events were mild |
| TTP399 | No increased risk | No detrimental effects on plasma lipids | Generally well-tolerated |
| AZD1656 | Not the primary focus of the trial | Not the primary focus of the trial | No difference in adverse events compared to placebo |
Experimental Protocols
Below are the detailed methodologies for key clinical trials of the glucokinase activators discussed.
MK-0941 (NCT00767000)
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.[4]
-
Patient Population: 587 patients with Type 2 Diabetes Mellitus who were on a stable dose of insulin glargine (with or without metformin ≥1500 mg/day).[4]
-
Intervention: Patients were randomized to receive MK-0941 at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily (t.i.d.) before meals. The study consisted of a 14-week dose-ranging phase followed by a 40-week treatment phase where the dose could be uptitrated.[4]
-
Key Assessments:
-
Efficacy: The primary endpoint was the change from baseline in HbA1c at Week 14. Secondary endpoints included changes in 2-hour post-meal glucose (PMG) and fasting plasma glucose (FPG).[4]
-
Safety: Monitoring of adverse events, including the incidence and severity of hypoglycemia, and changes in lipid profiles and blood pressure.[4]
-
-
Laboratory Methods: Standard laboratory procedures were used for measuring HbA1c, plasma glucose, and lipid panels.
Dorzagliatin (SEED Study - NCT03173391)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5][6]
-
Patient Population: 463 drug-naïve patients with Type 2 Diabetes.[5]
-
Intervention: Patients were randomized (2:1) to receive either dorzagliatin (75 mg) or a placebo twice daily for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin.[5][6]
-
Key Assessments:
-
Laboratory Methods: Central laboratory for HbA1c and other biochemical measurements.
TTP399 (AGATA Study)
-
Study Design: A Phase 2b, randomized, double-blind, placebo- and active-controlled, parallel-group study.[7]
-
Patient Population: Patients with Type 2 Diabetes receiving a stable dose of metformin.[7]
-
Intervention: Patients were randomized to receive TTP399 (400 mg or 800 mg once daily), sitagliptin (100 mg once daily), or a placebo for 6 months.[7]
-
Key Assessments:
-
Laboratory Methods: Standard clinical laboratory evaluations.
AZD1656 (ARCADIA Trial - NCT04516759)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled clinical trial.[8][9]
-
Patient Population: 150 patients with either Type 1 or Type 2 Diabetes hospitalized with suspected or confirmed COVID-19.[8]
-
Intervention: Patients were randomized (1:1) to receive either AZD1656 (100mg twice a day) or a matched placebo for up to 21 days, in addition to standard care.[10]
-
Key Assessments:
-
Laboratory Methods: Clinical and laboratory data were collected at baseline and throughout the study.[8]
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been created using Graphviz.
Glucokinase Activation Signaling Pathway
Caption: Mechanism of action of glucokinase activators in pancreatic β-cells and hepatocytes.
Typical Clinical Trial Workflow for a Glucokinase Activator
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hua Medicine’s Pivotal Phase III Monotherapy Trial of Dorzagliatin, a Dual-Acting Glucokinase Modulator, Achieves Primary Efficacy Endpoint in Patients with Type 2 Diabetes - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Meta-Analysis of MK-0941 Clinical Trial Outcomes: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of the clinical trial outcomes for MK-0941, a glucokinase activator (GKA), intended for researchers, scientists, and drug development professionals. It offers an objective comparison of MK-0941's performance against other therapeutic alternatives for type 2 diabetes, supported by experimental data.
I. Executive Summary
MK-0941 is an allosteric glucokinase activator designed to lower blood glucose by enhancing glucose sensing in pancreatic β-cells and promoting glucose uptake in the liver. Clinical trials demonstrated that while MK-0941 initially improved glycemic control, this effect was not sustained over the long term. Furthermore, the treatment was associated with a significant incidence of hypoglycemia and unfavorable changes in lipid profiles and blood pressure. These findings led to the discontinuation of its clinical development. This guide presents a detailed analysis of the available clinical trial data for MK-0941, comparing its efficacy and safety with other GKAs and standard-of-care treatments for type 2 diabetes.
II. Comparative Efficacy of MK-0941 and Other Glucokinase Activators
Glucokinase activators represent a novel class of oral hypoglycemic agents. The following table summarizes the clinical trial outcomes of MK-0941 in comparison to another notable GKA, dorzagliatin.
| Feature | MK-0941 | Dorzagliatin |
| Primary Efficacy Endpoint | Initial reduction in HbA1c of approximately -0.8% at 14 weeks.[1][2][3][4][5] | Sustained reduction in HbA1c of approximately -1.07% at 24 weeks.[6][7] |
| Durability of Effect | Glycemic control was not sustained, with efficacy diminishing after 14-30 weeks.[1][2][3][4][5][8] | Durable glycemic control observed in Phase 3 trials.[6] |
| Effect on Fasting Plasma Glucose (FPG) | No significant effect observed.[1][2][3][4][5] | Significant reductions observed.[6] |
| Effect on Postprandial Glucose (PPG) | Significant reduction in 2-hour post-meal glucose.[1][2][3][4][5] | Significant reductions in 2-hour postprandial glucose.[6] |
| Mechanism of Action | Induces maximal insulin secretion even at low glucose concentrations.[9] | Improves glucose-stimulated insulin secretion in a dose- and glucose-dependent manner.[9] |
III. Safety and Tolerability Profile
The safety profile of MK-0941 was a significant factor in its clinical development. The table below compares the key safety findings for MK-0941 and dorzagliatin.
| Safety Parameter | MK-0941 | Dorzagliatin |
| Hypoglycemia | Significantly increased incidence of hypoglycemia.[1][2][3][4][5][8] | Lower incidence of hypoglycemia, with most events being mild.[6] |
| Lipid Profile | Associated with elevations in triglycerides.[1][2][3][4][5][8] | Minimal impact on lipid profiles.[6] |
| Blood Pressure | Associated with elevations in systolic blood pressure.[1][2][3][4][5][8] | No significant effect on blood pressure reported. |
| Adverse Events | High incidence of adverse events, with over 80% of participants in the low-dose group experiencing at least one event in a phase II trial. | Generally well-tolerated with a favorable safety profile.[6] |
IV. Experimental Protocols: The NCT00767000 Trial
The primary clinical trial assessing the efficacy and safety of MK-0941 was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study (NCT00767000).[3][5][10]
Study Design:
-
Objective: To assess the efficacy and safety of MK-0941 as an add-on therapy to insulin glargine (with or without metformin) in patients with type 2 diabetes.[4][5]
-
Population: 587 patients with type 2 diabetes inadequately controlled on stable-dose insulin glargine (± metformin ≥1,500 mg/day).[3][4][5]
-
Intervention: Patients were randomized (1:1:1:1:1) to receive MK-0941 at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily before meals.[3][4][5]
-
Duration: The study consisted of a 14-week dose-ranging phase followed by a 40-week extension phase.[3][4][5]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in Hemoglobin A1c (HbA1c) at Week 14.[3][4][5]
-
Secondary Endpoints: Included changes in 2-hour post-meal glucose (PMG), fasting plasma glucose (FPG), and safety and tolerability assessments.
Inclusion Criteria (summary):
-
Diagnosis of Type 2 Diabetes Mellitus.
-
On a stable dose of insulin glargine for at least 10 weeks prior to screening.
-
If on metformin, a stable dose of ≥1500 mg/day for at least 6 weeks.[10]
-
HbA1c between 7.5% and 11.0%.
Exclusion Criteria (summary):
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Significant cardiovascular, renal, or hepatic disease.
-
Recurrent severe hypoglycemia.
Statistical Analysis: The primary analysis was a comparison of the least squares mean change in HbA1c from baseline to week 14 between each MK-0941 dose group and the placebo group.
V. Signaling Pathway and Experimental Workflow
Glucokinase Signaling Pathway:
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, an increase in blood glucose leads to increased glucose metabolism, a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and subsequent insulin secretion. In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output. Glucokinase activators like MK-0941 allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.
Caption: Glucokinase activator (GKA) signaling pathway in pancreatic β-cells and hepatocytes.
Clinical Trial Workflow:
The workflow for the NCT00767000 clinical trial followed a standard multi-phase process for evaluating a new investigational drug.
Caption: Workflow of the MK-0941 Phase IIb clinical trial (NCT00767000).
VI. Conclusion
The clinical development of MK-0941 highlights the challenges in targeting the glucokinase pathway for the treatment of type 2 diabetes. While the initial proof-of-concept for improving glycemic control was achieved, the lack of durable efficacy and the significant safety concerns, particularly the increased risk of hypoglycemia and adverse effects on lipids and blood pressure, ultimately led to the termination of its development.
In contrast, newer generation glucokinase activators like dorzagliatin have demonstrated a more favorable efficacy and safety profile in clinical trials, suggesting that the therapeutic window for this class of drugs is narrow and highly dependent on the specific molecular properties of the compound. The experience with MK-0941 provides valuable lessons for future drug development efforts targeting glucokinase, emphasizing the importance of achieving a balanced activation that mimics physiological glucose sensing without causing excessive and sustained stimulation. For researchers, the story of MK-0941 underscores the critical need for long-term efficacy and safety data in the evaluation of novel antidiabetic agents.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Inclusion and exclusion criteria in research studies: definitions and why they matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Glucokinase Regulatory Network in Pancreatic β-Cells and Liver | Semantic Scholar [semanticscholar.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Long-Term Safety and Tolerability of MK-0941: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term safety and tolerability data for MK-0941, a compound investigated for two primary indications: as a glucokinase activator for the treatment of type 2 diabetes and, in combination with niacin as laropiprant, for the management of dyslipidemia. This document summarizes key experimental data, details the methodologies of pivotal clinical trials, and offers a comparative analysis with alternative treatments.
Comparative Safety and Tolerability Data
The long-term safety and tolerability of MK-0941 have been evaluated in different clinical contexts. The data is presented below, categorized by its intended use.
MK-0941 as a Glucokinase Activator for Type 2 Diabetes
Clinical trials investigating MK-0941 as a glucokinase activator revealed a complex safety profile. While initial glycemic control improvements were observed, these were not sustained long-term.[1][2][3][4] A significant concern was the increased incidence of hypoglycemia.[1][2][3][4]
Table 1: Summary of Adverse Events for MK-0941 in Type 2 Diabetes (up to 54 weeks)
| Adverse Event | MK-0941 (10-40 mg t.i.d.) | Placebo | Key Findings |
| Any Adverse Event | Increased incidence[5] | Lower incidence | The overall incidence of adverse events was modestly higher with MK-0941, primarily driven by hypoglycemia.[2] |
| Hypoglycemia | Significantly increased incidence[1][2][3][4] | Lower incidence | A meta-analysis showed a 58.4% increased risk of any hypoglycemic events with MK-0941.[5] |
| Triglycerides | Significant increases[1][2][3][4] | No significant change | |
| Blood Pressure | Significant increases in systolic and diastolic BP[1][2][3][4] | No significant change | |
| Serious Adverse Events | Higher incidence compared to placebo[2] | Lower incidence | One serious drug-related adverse event (musculoskeletal chest pain) was reported in the 40-mg group.[2] |
Data synthesized from studies with treatment durations up to 54 weeks.
Laropiprant (MK-0941) in Combination with Niacin for Dyslipidemia
The combination of extended-release niacin and laropiprant (ERN/LRPT) was developed to mitigate niacin-induced flushing.[6][7] However, the large-scale HPS2-THRIVE trial identified significant safety concerns that ultimately led to the withdrawal of the product from the market.[8][9]
Table 2: Serious Adverse Events from the HPS2-THRIVE Trial (Median 3.9 years of follow-up)
| Adverse Event | Niacin/Laropiprant | Placebo | Hazard Ratio (95% CI) | Absolute Excess Risk (per 1000 person-years) |
| Serious Bleeding | Increased | 1.38 (1.17-1.63) | 2 (1-3) | |
| Serious Infection | Increased | 1.22 (1.11-1.34) | 4 (2-6) | |
| New-Onset Diabetes | Increased | 1.32 (1.16-1.51) | Not specified | |
| Gastrointestinal Upset | Increased | Not specified | Not specified | |
| Musculoskeletal Events | Increased | Not specified | Not specified | |
| Skin-related Events | Increased | Not specified | Not specified |
Data from the Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) trial.[10][11]
Experimental Protocols
Glucokinase Activator Trials (e.g., NCT00767000)
A key study evaluating MK-0941 for type 2 diabetes was a multicenter, randomized, double-blind, placebo-controlled trial.[1][3][4]
-
Participants: 587 patients with type 2 diabetes on stable-dose insulin glargine (with or without metformin).[1][3]
-
Design: The study included a 14-week dose-ranging phase followed by a 40-week treatment phase.[1][3] Patients were randomized to receive MK-0941 at doses of 10, 20, 30, or 40 mg, or a matching placebo, taken three times daily before meals.[1][3]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in HbA1c at Week 14.[1][3]
-
Safety Assessments: Safety and tolerability were monitored through the review of adverse events, physical examinations, vital signs, electrocardiograms, and laboratory tests.[2]
Niacin/Laropiprant Trials (HPS2-THRIVE)
The HPS2-THRIVE trial was a large, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of adding niacin/laropiprant to statin therapy.[10]
-
Participants: 25,673 patients at high risk for vascular disease who were already receiving intensive statin-based LDL-lowering therapy.[10]
-
Intervention: Patients were randomly assigned to receive 2 g of extended-release niacin and 40 mg of laropiprant daily or a matching placebo.[10]
-
Follow-up: The median follow-up period was 3.9 years.[10]
-
Primary Endpoint: The primary endpoint was the first major vascular event (non-fatal myocardial infarction or coronary death, stroke, or coronary revascularization).
-
Safety Monitoring: Information on all serious adverse events was collected throughout the study.[10]
Signaling Pathways and Experimental Workflows
Glucokinase Activation Pathway
MK-0941 is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[12][13] It enhances glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and promotes glucose uptake and metabolism in the liver.[13]
Caption: Mechanism of action of MK-0941 as a glucokinase activator.
Clinical Trial Workflow (NCT00767000)
The workflow for the clinical trial of MK-0941 in patients with type 2 diabetes followed a structured, multi-phase approach.
Caption: Workflow of the NCT00767000 clinical trial for MK-0941.
Comparison with Alternatives
MK-0941 (Glucokinase Activator) vs. Other Antidiabetic Agents
MK-0941's development as a glucokinase activator faced challenges, particularly concerning the durability of its effect and its side-effect profile. In comparison:
-
Dorzagliatin: Another glucokinase activator, dorzagliatin, has shown a more favorable profile by mildly stimulating insulin secretion at both low and high glucose levels, potentially reducing the risk of β-cell stress and hypoglycemia seen with MK-0941.[12][14]
-
Placebo: In clinical trials, MK-0941 demonstrated a higher incidence of adverse events, including hypoglycemia, and elevations in triglycerides and blood pressure, compared to placebo.[1][2][3][4]
Niacin/Laropiprant vs. Statins
The combination of niacin and laropiprant was intended to be an adjunct or alternative to statin therapy for dyslipidemia.[6][15]
-
Statins: Statins are considered first-line therapy for hypercholesterolemia due to their proven efficacy in reducing cardiovascular events.[15]
-
Niacin/Laropiprant: While this combination showed improvements in lipid profiles, the HPS2-THRIVE trial did not demonstrate a significant reduction in major vascular events when added to statin therapy.[10][11] Furthermore, the combination was associated with a higher risk of serious adverse effects compared to placebo, which is not a typical safety profile for statins.[10]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Safety and tolerability of extended-release niacin-laropiprant: Pooled analyses for 11,310 patients in 12 controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serious Adverse Effects of Extended-release Niacin/Laropiprant: Results From the Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Nicotinic acid + larodiorant. Laropiprant adds its own adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Precautions for MK-0941 Free Base
Researchers, scientists, and drug development professionals handling MK-0941 free base must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although the toxicological properties of this compound have not been thoroughly investigated, it is known to be an orally active glucokinase activator and may cause irritation to the eyes, skin, and respiratory system.[1] The following guidelines provide essential information on personal protective equipment (PPE), handling procedures, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment to be used.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Respiratory | NIOSH approved respirator | To be used as conditions warrant, particularly when engineering controls are insufficient or during spill clean-up.[1] |
| Hands | Protective Gloves | Impervious gloves are recommended. The specific glove material should be selected based on the solvent being used. |
| Eyes | Safety Glasses with side-shields or Goggles | To protect against dust, splashes, and aerosols. |
| Body | Lab Coat | Should be worn to protect street clothing and skin from contamination.[1] |
Engineering Controls and Disposal
Engineering Controls: To control airborne levels of this compound, it is recommended to use process enclosures, local exhaust ventilation, or other engineering controls.[1]
Disposal: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for researchers to follow when planning and executing experiments involving this compound.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
